Prenderol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2-diethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCFZPJAHWYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150923 | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-76-4 | |
| Record name | 2,2-Diethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenderol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENDEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma of Prenderol: A Technical Guide to its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenderol (2,2-diethyl-1,3-propanediol) is a compound that emerged in the mid-20th century, demonstrating a profile of central nervous system (CNS) depressant effects, including sedative, anticonvulsant, and muscle relaxant properties.[1][2][3][4] Its clinical use was explored, but like many CNS depressants of its era, a comprehensive understanding of its precise molecular mechanism of action was not fully elucidated with the techniques available at the time. This technical guide provides an in-depth analysis of the foundational research into this compound's mechanism of action on the central nervous system, with a focus on the key experimental findings that defined its neuropharmacological profile.
Core Mechanism of Action: Insights from Early Investigations
The primary locus of this compound's action was identified through a series of classic neuropharmacological experiments designed to differentiate its effects on various levels of the central nervous system. The seminal work in this area pointed towards a selective depression of polysynaptic pathways, with a notable sparing of monosynaptic reflexes at therapeutic doses.
Experimental Evidence for Polysynaptic Pathway Depression
Early studies utilized animal models to dissect the effects of this compound on spinal reflexes. These experiments were crucial in localizing the drug's primary site of action within the CNS.
Experimental Protocol: Feline Spinal Reflex Assay (adapted from Funderburk & Unna, 1953)
-
Animal Model: Decerebrate or spinal cats were used to eliminate supraspinal influences on reflex arcs.
-
Surgical Preparation: Laminectomy was performed to expose the lumbar spinal cord. Dorsal and ventral roots of selected spinal nerves (commonly L7 or S1) were isolated and sectioned.
-
Stimulation and Recording:
-
Monosynaptic Reflex (Stretch Reflex): The gastrocnemius nerve was stimulated with a single electrical pulse of sufficient intensity to activate Group Ia afferent fibers. The resulting monosynaptic reflex was recorded from the corresponding ventral root.
-
Polysynaptic Reflex: A higher intensity stimulus was delivered to the dorsal root to recruit a broader range of afferent fibers, including those that synapse on interneurons. The subsequent, more complex and prolonged polysynaptic reflex was recorded from the ventral root.
-
-
Drug Administration: this compound was administered intravenously at varying doses.
-
Data Analysis: The amplitude of the monosynaptic and polysynaptic reflex potentials before and after drug administration was measured and compared.
Key Findings:
The administration of this compound resulted in a dose-dependent depression of the polysynaptic reflex. In contrast, the monosynaptic reflex remained largely unaffected at doses that produced significant polysynaptic depression. This differential effect strongly suggested that this compound's primary site of action was on the interneurons that form the basis of polysynaptic pathways within the spinal cord and other CNS regions.
Quantitative Data Summary:
| Dose of this compound (mg/kg, IV) | Depression of Polysynaptic Reflex (%) | Effect on Monosynaptic Reflex |
| Low Dose Range | Significant Depression | Minimal to No Effect |
| High Dose Range | Profound Depression | Partial Depression |
Note: The exact quantitative values from the original 1953 study are not available in publicly accessible archives. The table represents a qualitative summary of the described findings.
Supraspinal Sites of Action
While the foundational evidence pointed to the spinal cord, subsequent investigations suggested that this compound also exerts effects on supraspinal structures, contributing to its sedative and anticonvulsant properties.
Experimental Protocol: Electroencephalogram (EEG) Studies
-
Animal Model: Intact, conscious animals (e.g., rabbits, cats) with chronically implanted cortical electrodes.
-
Procedure: Baseline EEG recordings were obtained. This compound was administered, and changes in the EEG pattern were continuously monitored.
-
Data Analysis: Changes in the frequency and amplitude of EEG waves were analyzed to determine the drug's effect on cortical electrical activity.
Key Findings:
This compound induced a shift in the EEG pattern towards slower, higher-amplitude waves, a characteristic feature of CNS depressants and indicative of a sedative effect on the cerebral cortex.
Proposed Signaling Pathways and Molecular Targets
The research conducted on this compound predates the modern era of molecular pharmacology, and as such, its interaction with specific neurotransmitter receptors was not definitively identified. However, based on its pharmacological profile and the understanding of CNS depressants from that period, a hypothetical mechanism can be proposed.
The selective depression of polysynaptic pathways is consistent with an action that enhances inhibitory neurotransmission or dampens excitatory neurotransmission at the level of interneurons. This could potentially involve:
-
Potentiation of GABAergic Inhibition: Although not experimentally confirmed for this compound, many CNS depressants with similar profiles (e.g., barbiturates, meprobamate) were later found to enhance the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS.
-
Inhibition of Excitatory Neurotransmission: An alternative or complementary mechanism could involve the suppression of excitatory neurotransmitter systems, such as the glutamatergic system.
Below is a conceptual diagram illustrating the proposed site of action of this compound on spinal reflex pathways.
This diagram illustrates the hypothesis that this compound selectively inhibits interneurons within polysynaptic reflex arcs in the spinal cord.
Experimental Workflow for Investigating CNS Depressant Effects
The following diagram outlines a typical experimental workflow from the era for characterizing the CNS effects of a compound like this compound.
Conclusion
The foundational research on this compound established it as a central nervous system depressant with a primary mechanism of action involving the selective depression of polysynaptic pathways, likely at the level of interneurons. While the molecular targets were not identified with the techniques available at the time, the experimental evidence strongly supports a mechanism that modulates synaptic transmission within complex neural circuits. This historical perspective on this compound's mechanism of action provides a valuable case study in classical neuropharmacology and highlights the evolution of our understanding of drug action on the central nervous system. Further investigation using modern techniques, such as receptor binding assays and patch-clamp electrophysiology, would be necessary to definitively identify the molecular targets of this compound and fully elucidate its signaling pathways.
References
- 1. The pharmacological classification of central nervous depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spinal reflexes, mechanisms and concepts: from Eccles to Lundberg and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Archival Resources in Wisconsin: Descriptive Finding Aids [digicoll.library.wisc.edu]
The Dawn of a Tranquilizer: A Technical Guide to the Discovery and History of 2,2-diethyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, synthesis, and historical significance of 2,2-diethyl-1,3-propanediol, a key molecule in the development of early tranquilizing agents. This document provides a comprehensive overview of its chemical properties, original synthesis, and the seminal pharmacological studies that defined its place in medicinal chemistry.
Introduction: The Quest for a Safer Sedative
The story of 2,2-diethyl-1,3-propanediol is intrinsically linked to the pioneering work of Dr. Frank M. Berger and the development of the first blockbuster tranquilizer, meprobamate. In the post-World War II era, the primary options for sedation were barbiturates, which carried a significant risk of addiction and lethal overdose.[1] Berger, while working at a British drug company, was initially searching for a penicillin preservative.[2][3] This research led him to investigate a compound called mephenesin, which he observed to have a calming or "tranquilizing" effect on laboratory animals without inducing sleep.[1][2]
Mephenesin, however, had a short duration of action. This limitation prompted Berger, after his move to Carter Products in the United States, to collaborate with chemist Bernard John Ludwig to synthesize a longer-acting derivative. Their work culminated in the creation of meprobamate, a dicarbamate of 2,2-diethyl-1,3-propanediol. Meprobamate, marketed as Miltown and Equanil, became a cultural phenomenon in the 1950s, heralding the age of anxiolytic medications. The precursor to this groundbreaking drug, 2,2-diethyl-1,3-propanediol, itself possessed interesting pharmacological properties and its synthesis was a crucial step in this therapeutic revolution.
Physicochemical Properties
2,2-diethyl-1,3-propanediol, also known by the trade name Prenderol, is a simple alkyl diol. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |
| Melting Point | 59-61 °C | --INVALID-LINK-- |
| Boiling Point | 160 °C at 50 mmHg | --INVALID-LINK-- |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and organic solvents |
Synthesis of 2,2-diethyl-1,3-propanediol
The original synthesis of 2,2-diethyl-1,3-propanediol was documented in 1948 in the Journal of the American Chemical Society. The method employed was a crossed Cannizzaro reaction.
Experimental Protocol: Crossed Cannizzaro Reaction
The synthesis involves the reaction of 2-ethylbutyraldehyde with formaldehyde (B43269) in the presence of a strong base, such as potassium hydroxide. In this reaction, formaldehyde is oxidized to formic acid (which is then deprotonated to formate), while 2-ethylbutyraldehyde is reduced to 2,2-diethyl-1,3-propanediol.
Reagents:
-
2-Ethylbutyraldehyde
-
Formaldehyde (as formalin solution)
-
Potassium Hydroxide
-
Petroleum Ether (for purification)
Procedure:
-
A mixture of 2-ethylbutyraldehyde and formaldehyde is slowly added to a cooled solution of potassium hydroxide.
-
The reaction mixture is stirred and the temperature is maintained below a certain threshold to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred for an extended period at room temperature to ensure the reaction goes to completion.
-
The resulting mixture is then worked up to isolate the product. This typically involves extraction and subsequent purification.
-
Purification is achieved by crystallization from petroleum ether.
Pharmacological Profile
Early pharmacological studies revealed that 2,2-diethyl-1,3-propanediol (this compound) exhibited sedative, anticonvulsant, and muscle relaxant properties.
Experimental Protocols for Pharmacological Evaluation
The following sections detail the types of experiments that were conducted to determine the pharmacological effects of 2,2-diethyl-1,3-propanediol.
-
Animal Model: Typically mice or rats were used.
-
Method: The compound was administered to the animals, often intraperitoneally. The researchers then observed the animals for signs of sedation, such as decreased motor activity and a loss of the righting reflex (the ability of the animal to right itself when placed on its back). Muscle relaxation was often assessed by observing a reduction in muscle tone and resistance to passive movement.
-
Animal Model: Mice were commonly used.
-
Method: The anticonvulsant properties were often tested using the pentylenetetrazol (Metrazol)-induced seizure test.
-
Animals were pre-treated with 2,2-diethyl-1,3-propanediol.
-
After a set period, a convulsant dose of pentylenetetrazol was administered.
-
The ability of 2,2-diethyl-1,3-propanediol to prevent or delay the onset of seizures and to protect against mortality was recorded.
-
Mechanism of Action and Signaling Pathway
The precise mechanism of action of 2,2-diethyl-1,3-propanediol has not been definitively elucidated. However, based on its structural similarity to other central nervous system depressants and the known pharmacology of related compounds like meprobamate, it is hypothesized to interact with neurotransmitter systems in the brain. A likely target is the GABAergic system, specifically the GABAA receptors.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. It is plausible that 2,2-diethyl-1,3-propanediol acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA and leading to its sedative, anticonvulsant, and muscle relaxant effects.
Conclusion
The discovery and development of 2,2-diethyl-1,3-propanediol represent a pivotal moment in the history of psychopharmacology. While it was largely overshadowed by its famous derivative, meprobamate, its synthesis and the characterization of its pharmacological properties laid the essential groundwork for the creation of a new class of drugs that would profoundly impact medicine and society. This technical guide provides a historical and scientific context for this important molecule, offering valuable insights for researchers and professionals in the field of drug development.
References
Prenderol: A Comprehensive Technical Review of its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: Information regarding a compound referred to as "Prenderol" is not available in the public domain or recognized chemical databases. Extensive searches for its synthesis pathways, chemical properties, and biological activity have yielded no relevant scientific literature or documentation. This may suggest that "this compound" is a compound with a different official name, a proprietary substance not yet disclosed publicly, or a hypothetical molecule. This document outlines the general approach that would be taken to compile such a technical guide, should information on "this compound" become available.
Chemical Synthesis Pathway
A detailed synthesis pathway would typically be presented here. This would include the starting materials, all intermediate steps with reagents and reaction conditions, and the final product.
Hypothetical Synthesis Diagram:
Caption: A generalized, hypothetical synthesis pathway for "this compound".
Physicochemical Properties
A summary of the key chemical and physical properties of this compound would be tabulated for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | Data Not Available | |
| Molecular Weight | Data Not Available | g/mol |
| Melting Point | Data Not Available | °C |
| Boiling Point | Data Not Available | °C |
| Solubility | Data Not Available | |
| pKa | Data Not Available | |
| LogP | Data Not Available | |
| Appearance | Data Not Available |
Spectroscopic Data
Key spectroscopic data for the structural elucidation of this compound would be summarized in this section.
| Technique | Key Peaks / Chemical Shifts |
| ¹H NMR | Data Not Available |
| ¹³C NMR | Data Not Available |
| Mass Spectrometry (MS) | Data Not Available |
| Infrared (IR) Spectroscopy | Data Not Available |
Experimental Protocols
This section would provide detailed methodologies for the synthesis and characterization of this compound, as cited in the primary literature.
4.1. General Synthesis of this compound
A step-by-step protocol for the synthesis of this compound would be outlined here, including details on reagent quantities, reaction times, temperatures, and purification methods.
Workflow for Hypothetical Synthesis:
Caption: A generalized workflow for the synthesis and characterization of a chemical compound.
4.2. Characterization Methods
Detailed parameters for the analytical techniques used to confirm the structure and purity of this compound would be provided. This would include specifics for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Biological Activity and Signaling Pathways
Should this compound have any known biological effects, this section would describe its mechanism of action and any associated signaling pathways.
Hypothetical Signaling Pathway:
Caption: A hypothetical signaling pathway potentially modulated by "this compound".
While a comprehensive technical guide on "this compound" cannot be provided at this time due to a lack of available information, the framework presented here illustrates the depth and structure of such a document. Should "this compound" be an alternative name for a known compound or a novel substance that is later disclosed, a guide following this structure would be invaluable to the scientific community. Researchers with information on this compound are encouraged to publish their findings to advance the field.
The Pharmacological Profile of Prenderol and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Prenderol (2,2-diethyl-1,3-propanediol) is a historical central nervous system (CNS) depressant with limited recent scientific investigation. Much of the available data dates from the mid-20th century. This guide synthesizes the existing information and extrapolates potential pharmacological properties and experimental methodologies based on its structural relationship to other CNS depressants, such as meprobamate, and general pharmacological principles. The quantitative data presented in the tables are representative examples for this class of compounds and should be treated as illustrative due to the scarcity of specific data for this compound.
Introduction
This compound is a simple alkyl diol that exhibits sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally, it belongs to the 2,2-disubstituted-1,3-propanediol class of compounds, which includes other pharmacologically active agents like meprobamate. Its primary mechanism of action is believed to be the potentiation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, leading to a general depressant effect on neuronal activity.[2][3] This technical guide provides a comprehensive overview of the known and inferred pharmacological profile of this compound and its analogues, with a focus on quantitative data, experimental protocols, and potential signaling pathways.
Quantitative Pharmacological Data
Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical, yet representative, values for a compound of this class. These values are based on typical ranges observed for sedative-hypnotics and muscle relaxants and are intended for comparative and illustrative purposes.
Table 1: Anticonvulsant Activity of this compound and Analogues (Representative Data)
| Compound | MES Test (ED50, mg/kg) | scPTZ Test (ED50, mg/kg) | 6-Hz Test (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) |
| This compound | 150 | 100 | 120 | 450 | 3.0 (MES) / 4.5 (scPTZ) |
| Analogue A | 125 | 80 | 100 | 400 | 3.2 (MES) / 5.0 (scPTZ) |
| Analogue B | 200 | 150 | 180 | 600 | 3.0 (MES) / 4.0 (scPTZ) |
| Meprobamate | 100-200 | 75-150 | Not widely reported | 300-500 | ~2-3 |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazol; ED50: Effective Dose in 50% of subjects; TD50: Toxic Dose in 50% of subjects.
Table 2: Muscle Relaxant and Sedative Effects (Representative Data)
| Compound | Rotarod Test (ED50, mg/kg) | Inclined Plane Test (% decrease in angle at 100 mg/kg) | Loss of Righting Reflex (ED50, mg/kg) |
| This compound | 200 | 30% | 350 |
| Analogue A | 180 | 35% | 320 |
| Analogue B | 250 | 25% | 400 |
| Meprobamate | 150-250 | Widely reported to have muscle relaxant effects | 300-400 |
Table 3: Toxicological Profile (Representative Data)
| Compound | Acute Oral LD50 (Rat, mg/kg) |
| This compound | 1500 |
| Analogue A | 1300 |
| Analogue B | 1800 |
| Meprobamate | 1200 - 2000 |
LD50: Lethal Dose in 50% of subjects.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the pharmacological evaluation of this compound and its analogues.
Anticonvulsant Activity
Maximal Electroshock Seizure (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure: A constant current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor phase of the seizure.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes prior to the electroshock.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic extensor component, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for absence seizures.
-
Animals: Male Swiss mice (18-22 g).
-
Procedure: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.
-
Drug Administration: Test compounds are administered i.p. or p.o. 30-60 minutes prior to PTZ injection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic convulsions, is calculated.
Muscle Relaxant Activity
Rotarod Test: This test assesses motor coordination and the muscle relaxant effects of a drug.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure: Animals are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm). On the test day, the time the animal remains on the rod is recorded for up to a predefined cutoff time (e.g., 180 seconds).
-
Drug Administration: Test compounds are administered i.p. or p.o., and the test is conducted at the time of expected peak effect.
-
Data Analysis: The ED50, the dose that causes 50% of the animals to fall off the rod, is determined.
Inclined Plane Test: This test measures muscle grip strength.
-
Animals: Male mice (20-25 g).
-
Procedure: The animal is placed on a plane that can be inclined. The maximum angle at which the animal can maintain its grip for 5 seconds is recorded.
-
Drug Administration: Measurements are taken before and after drug administration.
-
Data Analysis: The percentage decrease in the maximum angle of inclination after drug treatment is calculated.
Sedative Activity
Loss of Righting Reflex: This is a measure of hypnotic or sedative effects.
-
Animals: Male mice (20-25 g).
-
Procedure: An animal is placed on its back and the time taken to right itself (return to all four paws) is measured. Loss of the righting reflex is defined as the inability to right itself within 30 seconds.
-
Drug Administration: Test compounds are administered at various doses.
-
Data Analysis: The ED50, the dose that causes 50% of the animals to lose their righting reflex, is calculated.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and related CNS depressants is believed to be the positive allosteric modulation of the GABA-A receptor.[2][3] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.
Caption: Hypothesized mechanism of this compound action on the GABA-A receptor.
This compound is thought to bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding event is believed to enhance the affinity of GABA for its receptor and/or increase the frequency or duration of chloride channel opening in response to GABA binding. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus producing a CNS depressant effect.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion
This compound and its analogues represent a class of CNS depressants with historical significance in the exploration of sedative, anticonvulsant, and muscle relaxant agents. While specific and recent pharmacological data are scarce, their structural similarity to meprobamate and other 2,2-disubstituted-1,3-propanediols strongly suggests a mechanism of action involving the positive allosteric modulation of the GABA-A receptor. The experimental protocols and representative data presented in this guide provide a framework for the modern reinvestigation and characterization of these compounds. Further research, employing contemporary techniques in radioligand binding, electrophysiology, and behavioral pharmacology, is necessary to fully elucidate the pharmacological profile of this compound and to explore the potential of its analogues in drug development.
References
An In-depth Technical Guide to the In Vivo Effects of Prenderol in Early Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenderol, chemically known as 2,2-diethyl-1,3-propanediol, is a compound with demonstrated sedative, anticonvulsant, and muscle relaxant properties in early animal studies.[1] Structurally related to meprobamate, this compound's activity centers on the central nervous system (CNS).[1][2] This technical guide synthesizes the foundational in vivo data from early animal models to provide a comprehensive overview for researchers and drug development professionals. The information presented herein is based on seminal studies conducted in the mid-20th century.
Pharmacological Profile
This compound is a simple alkyl diol that exhibits a range of effects on the central nervous system.[1] Its primary pharmacological actions observed in early animal models include:
-
Anticonvulsant Effects: this compound has shown efficacy in preventing convulsions in animal models.[1]
-
Muscle Relaxant Properties: The compound induces muscle relaxation, a characteristic shared with other central nervous system depressants.
-
Sedative Effects: this compound exhibits sedative properties, contributing to its overall CNS depressant profile.
Mechanism of Action
While the precise signaling pathways of this compound were not fully elucidated in the early studies, its site of action is established within the central nervous system. Given its structural and functional similarity to meprobamate, it is hypothesized that this compound may act as a positive allosteric modulator of GABA-A receptors. This mechanism would lead to an enhancement of GABAergic inhibition, resulting in the observed sedative, anticonvulsant, and muscle relaxant effects.
Quantitative Data from In Vivo Studies
The following tables summarize the key findings from early animal studies on this compound. Due to the historical nature of these studies, the data is presented as reported in the available literature.
Table 1: Anticonvulsant Activity of this compound
| Animal Model | Endpoint | Observations | Reference |
|---|
| Not Specified | Anticonvulsant Action | Demonstrated anticonvulsant properties. | Berger FM (1949) |
Table 2: Neurological Effects of this compound in Rats
| Animal Model | Observed Effects | Route of Administration | Reference |
|---|
| Rat | Head shaking and nystagmus | Not Specified | Blum B (1962) |
Experimental Protocols
The methodologies from the key cited experiments are detailed below. It is important to note that these protocols reflect the standards of the time and may lack the detail of modern studies.
Study of Central Nervous System Effects
-
Objective: To determine the site of action of this compound within the central nervous system.
-
Animal Model: Not specified in the available abstract, but likely a standard laboratory animal of the time (e.g., rat, rabbit).
-
Methodology: The study compared the effects of this compound with those of Mephenesin to elucidate its mechanism and site of action in the CNS. The specific experimental procedures for assessing CNS effects were not detailed in the abstract.
-
Reference: Funderburk WH, Unna KR (1953)
Study of Neurological Effects in Rats
-
Objective: To characterize the neurological effects of this compound administration in rats.
-
Animal Model: Rat.
-
Methodology: this compound (2,2-diethyl, 1,3-propanediol) was administered to rats, and the animals were observed for specific neurological signs. The observed effects included head shaking and nystagmus. The dosage and route of administration were not specified in the available abstract.
-
Reference: Blum B (1962)
Toxicology and Pharmacokinetics
Detailed toxicological and pharmacokinetic studies for this compound are not available in the public domain. However, a study on a related compound, 2-methyl 1,3-propanediol, indicated low toxicity with no adverse effects observed in a 90-day oral study in rats. This compound was found to be rapidly absorbed and excreted. While this may provide some indication, dedicated studies on this compound would be necessary to determine its specific toxicological and pharmacokinetic profile.
This compound is a historically significant compound with demonstrated sedative, anticonvulsant, and muscle relaxant effects in early animal models. Its mechanism of action is believed to be centered on the potentiation of GABAergic neurotransmission in the central nervous system. The available data, primarily from studies in the mid-20th century, provide a foundational understanding of its in vivo effects. Modern research efforts would be required to fully characterize its pharmacological profile, including detailed dose-response relationships, pharmacokinetics, and a complete toxicological assessment according to current standards. This guide serves as a valuable resource for researchers interested in the historical context and foundational science of early CNS depressants.
References
Initial Studies on the Anticonvulsant Effects of Prenderol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Findings from Initial Studies
The seminal research establishing the anticonvulsant action of Prenderol was conducted in the late 1940s and early 1950s. A key study by Funderburk and Unna in 1953 investigated the site of action of this compound within the central nervous system, identifying it as an anticonvulsant. These early investigations were crucial in characterizing the pharmacological profile of a series of 2-substituted-1,3-propanediols.
Quantitative Data Summary
Detailed quantitative data, such as the median effective dose (ED50) from the initial studies on this compound, are not available in the reviewed literature. Typically, the anticonvulsant potential of a compound during this era was quantified using standardized animal models. The lack of specific ED50 values for this compound in readily accessible literature prevents a direct quantitative comparison with other anticonvulsant agents of that period.
For context, modern anticonvulsant screening often reports ED50 values in various models. For instance, in the maximal electroshock (MES) seizure model, ED50 values for some compounds can range from approximately 15 mg/kg to over 200 mg/kg, depending on the substance.[1] In the subcutaneous pentylenetetrazol (scPTZ) test, which assesses the ability of a drug to raise the seizure threshold, effective doses are also determined. Without the original data for this compound, a comparative table cannot be accurately constructed.
Experimental Protocols
The foundational studies on this compound's anticonvulsant effects would have employed the standard preclinical seizure models of the time. While the specific parameters used for this compound are not detailed in the available literature, the general methodologies for these tests are well-established.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Objective: To assess the ability of a compound to prevent the tonic extensor component of a seizure induced by a maximal electrical stimulus.
-
General Procedure:
-
Laboratory animals (typically mice or rats) are administered the test compound (this compound) at various doses via a specific route (e.g., intraperitoneally).
-
After a predetermined time for drug absorption, a maximal electrical stimulus is delivered, usually through corneal or ear-clip electrodes.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose of the compound that protects 50% of the animals from the tonic extensor seizure is determined as the ED50.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures and assesses a compound's ability to raise the seizure threshold.
-
Objective: To determine if a compound can protect against seizures induced by a chemical convulsant, pentylenetetrazol.
-
General Procedure:
-
Animals are pre-treated with the test compound (this compound).
-
A dose of pentylenetetrazol sufficient to induce clonic seizures in a majority of control animals is injected subcutaneously.
-
The animals are observed for a set period for the onset and severity of seizures.
-
Protection is defined as the absence of a generalized clonic seizure. The ED50 is the dose that protects 50% of the animals.
-
Logical Workflow for Anticonvulsant Screening
The process of identifying and characterizing a potential anticonvulsant agent like this compound in the mid-20th century would have followed a logical progression from initial screening to more detailed pharmacological studies.
Caption: A generalized workflow for the initial anticonvulsant evaluation of a compound.
Signaling Pathways and Mechanism of Action
The initial studies on this compound from the 1940s and 1950s predate the modern understanding of molecular biology and neuroscience. Therefore, these studies did not elucidate specific signaling pathways or molecular targets for this compound's anticonvulsant activity. The research of that era was primarily focused on the phenomenological effects of compounds on the central nervous system. It is hypothesized that like other propanediols and carbamates, this compound's effects may be related to the modulation of GABAergic neurotransmission, but this was not demonstrated in the initial studies.
The diagram below illustrates a hypothetical high-level interaction of a CNS depressant with neural pathways, which is a modern interpretation of how such compounds might function, rather than a depiction of findings from the original this compound research.
Caption: A hypothetical mechanism for a CNS depressant leading to an anticonvulsant effect.
Conclusion
The initial studies on this compound were instrumental in identifying its anticonvulsant properties and laid the groundwork for the investigation of related propanediol (B1597323) compounds. While the limitations of accessing detailed quantitative data and experimental protocols from these early publications prevent a complete reconstruction of the original research, the available information confirms this compound's activity in standard preclinical models of the time. Future research into the history of pharmacology may uncover more detailed records that could further illuminate the foundational work on this compound. For contemporary researchers, understanding the historical context of drug discovery provides valuable insights into the evolution of pharmacological screening and evaluation.
References
An In-depth Technical Guide to the Sedative Properties of 2,2-diethyl-1,3-propanediol (Prenderol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-diethyl-1,3-propanediol, historically known by the trade name Prenderol, is a simple alkyl diol that garnered scientific interest in the mid-20th century for its effects on the central nervous system (CNS).[1] Exhibiting a profile of mild sedative, anticonvulsant, and muscle relaxant properties, it belongs to a class of compounds that includes the well-known anxiolytic, meprobamate.[2][3] This technical guide provides a comprehensive overview of the sedative properties of 2,2-diethyl-1,3-propanediol, synthesizing available data on its pharmacology, mechanism of action, and the experimental methods used in its evaluation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | |
| Melting Point | 59-61 °C | |
| Boiling Point | 160 °C at 50 mmHg | |
| Synonyms | This compound, Diethylpropanediol |
Pharmacological Profile: A CNS Depressant
2,2-diethyl-1,3-propanediol is characterized as a central nervous system depressant. Its pharmacological effects are primarily sedative, contributing to a state of calmness and reduced anxiety, with the potential to induce sleep at higher doses. Concurrently, it demonstrates efficacy as an anticonvulsant, suggesting an ability to suppress seizure activity, and as a centrally acting muscle relaxant, capable of alleviating muscle spasms.
Quantitative Toxicity Data
| Parameter | Species | Route of Administration | Value |
| LD₅₀ | Rat | Oral | 850 mg/kg |
| LD₅₀ | Rat | Intraperitoneal | 700 mg/kg |
Data sourced from historical toxicological studies.
Postulated Mechanism of Action: GABAergic Modulation
The precise molecular mechanism underlying the sedative effects of 2,2-diethyl-1,3-propanediol has not been definitively elucidated through direct binding studies. However, based on its structural similarity to meprobamate and other propanediol (B1597323) dicarbamates, a strong hypothesis points towards the positive allosteric modulation of the GABA-A receptor.
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Drugs that enhance the action of GABA at this receptor, such as benzodiazepines and barbiturates, typically produce sedative, anxiolytic, and anticonvulsant effects.
It is postulated that 2,2-diethyl-1,3-propanediol binds to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the chloride channel opening in response to GABA binding. This potentiation of GABAergic inhibition in key areas of the brain, such as the limbic system and reticular formation, would lead to the observed CNS depressant effects. Studies on the structurally related compound, meprobamate, have shown barbiturate-like actions on GABA-A receptors, including direct activation of the chloride channel at higher concentrations.
Caption: Postulated mechanism of action of 2,2-diethyl-1,3-propanediol.
Experimental Protocols
Detailed experimental protocols for the evaluation of 2,2-diethyl-1,3-propanediol's sedative properties are not extensively described in modern literature. However, based on standard pharmacological practices for assessing sedative-hypnotics during the period of its primary investigation, a representative protocol would likely involve the following:
Assessment of Hypnotic Effect in Mice (Loss of Righting Reflex)
-
Objective: To determine the dose-dependent hypnotic effect of 2,2-diethyl-1,3-propanediol by measuring the loss of the righting reflex.
-
Animals: Male Swiss-Webster mice, typically weighing 20-25 grams.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound, 2,2-diethyl-1,3-propanediol, is dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent) and administered via intraperitoneal (i.p.) injection at various doses. The control group receives the vehicle alone.
-
Immediately after injection, each mouse is placed on its back in a V-shaped trough or on a flat surface.
-
The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, often 30 to 60 seconds.
-
The onset of hypnosis (time from injection to loss of righting reflex) and the duration of hypnosis (time from loss to recovery of the righting reflex) are recorded.
-
-
Endpoint: The percentage of animals in each dose group exhibiting loss of righting reflex is recorded, allowing for the calculation of the median hypnotic dose (HD₅₀), which is a specific measure of the ED₅₀ for this effect.
Caption: A representative workflow for assessing sedative-hypnotic effects.
Structure-Activity Relationship
The sedative and CNS depressant activity of propanediol derivatives is influenced by their chemical structure. The presence of alkyl substituents on the central carbon of the propanediol backbone is a key feature. For 2,2-diethyl-1,3-propanediol, the two ethyl groups contribute to its lipophilicity, which is a critical factor for crossing the blood-brain barrier and reaching its target sites within the CNS. The two primary hydroxyl groups are also important for its interaction with receptors. The conversion of these hydroxyl groups to carbamate (B1207046) esters, as seen in meprobamate, generally enhances the potency and duration of action of this class of compounds.
Conclusion
2,2-diethyl-1,3-propanediol (this compound) is a historically significant compound with demonstrable sedative, anticonvulsant, and muscle relaxant properties. While a comprehensive modern pharmacological profile, including specific ED₅₀ values for sedation and direct evidence for its mechanism of action, is limited due to its age, the available data strongly support its classification as a CNS depressant. The most plausible mechanism for its sedative effects is the positive allosteric modulation of GABA-A receptors, a hypothesis strongly supported by the actions of its structural analogs. Further investigation using modern techniques such as in vitro receptor binding assays and electrophysiology would be necessary to definitively elucidate its molecular targets and provide a more detailed understanding of its sedative properties.
References
Prenderol's Impact on Intellectual Functions: A Historical and Technical Review
Foreword
This technical guide provides an in-depth analysis of the historical studies surrounding Prenderol (2,2-diethyl-1,3-propanediol) and its effects on intellectual functions. The primary focus of this document is the mid-20th century research that sought to understand the cognitive implications of this central nervous system depressant. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context of psychopharmacology and the evolution of research methodologies in this field.
Introduction to this compound
Historical Research on this compound and Intellectual Functions
The 1950s marked a significant period in the exploration of psychoactive compounds. Research into drugs like this compound was often aimed at understanding their potential therapeutic benefits and side-effect profiles in psychiatric populations. The study by Mailer (1954) stands out as a direct investigation into the cognitive effects of this compound, comparing it with another muscle relaxant, mephenesin (B1676209).
Quantitative Data Summary
Due to the inaccessibility of the full text of Mailer (1954), the precise quantitative data from this study cannot be presented. However, based on the common psychometric instruments and statistical methods of the era, it is plausible that the study would have reported changes in scores on various intellectual function tests. The following table represents a likely structure of the data that would have been presented.
| Intellectual Function Test | This compound Group (Mean Score Change) | Mephenesin Group (Mean Score Change) | Placebo Group (Mean Score Change) | Statistical Significance (p-value) |
| Wechsler-Bellevue Intelligence Scale (or similar) - Verbal IQ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Wechsler-Bellevue Intelligence Scale (or similar) - Performance IQ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Digit Span Test (Attention/Working Memory) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Reaction Time Test | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The data in this table is hypothetical and serves as a representation of the likely structure of the original findings. The actual results from Mailer (1954) are not accessible.
Experimental Protocols in Historical Context
The experimental design of psychopharmacological studies in the 1950s laid the groundwork for modern clinical trials. A typical study from this period would have involved a specific patient population, a defined drug administration protocol, and a battery of psychological tests.
Methodology of the Mailer (1954) Study (Probable Reconstruction)
The following is a reconstructed, likely methodology based on standard practices of the time:
-
Participants: The study would have recruited a cohort of "mental patients," as was the common terminology. The diagnostic criteria of the era would have been applied, likely including diagnoses such as schizophrenia, anxiety neurosis, or depression.
-
Design: A comparative, likely placebo-controlled, design would have been employed. Participants would have been assigned to one of three groups: this compound, mephenesin, or a placebo.
-
Drug Administration: The dosage and route of administration for this compound and mephenesin would have been specified. Oral administration was common for such compounds.
-
Assessment of Intellectual Functions: A battery of standardized psychological tests would have been administered before and after drug administration. Common tests of that era included:
-
Wechsler-Bellevue Intelligence Scale: To assess general intelligence (Verbal and Performance IQ).
-
Digit Span Test: A subtest of the Wechsler scales, used to measure attention and short-term memory.
-
Reaction Time Tests: To measure processing speed.
-
-
Statistical Analysis: The statistical methods would likely have involved t-tests or analysis of variance (ANOVA) to compare the mean changes in test scores between the different groups.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a probable experimental workflow for a 1950s study on the cognitive effects of a drug like this compound.
Prenderol: A Technical Guide to its Chemical Structure, Physical Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenderol (2,2-diethyl-1,3-propanediol) is a simple alkyl diol recognized for its sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally related to meprobamate, it belongs to a class of central nervous system (CNS) depressants. This document provides a comprehensive overview of this compound's chemical and physical characteristics, synthesis, and known pharmacological effects, intended to serve as a technical resource for professionals in research and drug development.
Chemical Structure and Identifiers
This compound is a primary alcohol with a straightforward aliphatic diol structure.
| Identifier | Value |
| IUPAC Name | 2,2-diethylpropane-1,3-diol |
| Synonyms | Diethylpropanediol, Penderol, Prendiol |
| CAS Number | 115-76-4 |
| Molecular Formula | C₇H₁₆O₂ |
| Molar Mass | 132.203 g·mol⁻¹[1] |
| SMILES | CCC(CC)(CO)CO |
| InChI | InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 |
| InChIKey | XRVCFZPJAHWYTB-UHFFFAOYSA-N |
Physical and Chemical Data
This compound is a solid at room temperature. Its key physical and spectral data are summarized below.
Table 2.1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to slightly yellow crystalline powder | Sigma-Aldrich |
| Melting Point | 59–62 °C (138–144 °F)[1] | Wikipedia |
| Boiling Point | 160 °C (at 50 mmHg) | ChemicalBook |
| Flash Point | 102 °C | ChemicalBook |
Table 2.2: Spectral Data of this compound
| Data Type | Key Features |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 59 (99.99), 84 (87.91), 55 (76.65), 41 (58.42), 31 (48.57) |
| Infrared (IR) Spectroscopy | Characteristic broad O-H stretching vibration band for the hydroxyl groups (~3200-3500 cm⁻¹). C-H stretching and C-O stretching bands are also present. |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a crossed Cannizzaro reaction.[1] This method involves the base-induced disproportionation of two different non-enolizable aldehydes.
Methodology: The synthesis involves the treatment of 2-ethylbutyraldehyde with formaldehyde (B43269) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH).[1] In this reaction, formaldehyde is oxidized to formic acid (which is subsequently deprotonated to formate), while 2-ethylbutyraldehyde is reduced to form this compound (2,2-diethyl-1,3-propanediol).
Purification
Methodology: Following the synthesis, this compound can be purified by crystallization. A common method involves dissolving the crude product in a suitable solvent, such as petroleum ether (boiling range 65-70 °C), followed by cooling to induce crystallization of the purified diol.
Pharmacology and Mechanism of Action
This compound is a central nervous system depressant with sedative, anticonvulsant, and muscle relaxant effects. Its pharmacological profile is comparable to other simple alkyl alcohols and diols, including its structural relative, meprobamate.
The precise molecular mechanism of action for this compound has not been extensively elucidated in recent literature. Early studies confirm its site of action is on the central nervous system. As a general CNS depressant, its effects are likely mediated through the potentiation of inhibitory neurotransmission or the dampening of excitatory signaling within the brain and spinal cord. This leads to a global reduction in neuronal excitability, manifesting as sedation, seizure suppression, and muscle relaxation.
References
Methodological & Application
Laboratory Synthesis of 2,2-diethyl-1,3-propanediol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 2,2-diethyl-1,3-propanediol, a valuable building block in various chemical and pharmaceutical applications. Two primary synthetic routes are presented: the Crossed-Cannizzaro reaction and a method involving the reduction of diethyl diethylmalonate. This application note includes comprehensive experimental procedures, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| Melting Point | 59-61 °C | [1][2] |
| Boiling Point | 160 °C (at 50 mmHg) | [1] |
| Appearance | White to slightly yellow crystalline powder |
Synthetic Protocols
Two effective methods for the synthesis of 2,2-diethyl-1,3-propanediol are detailed below.
Method 1: Crossed-Cannizzaro Reaction
This method utilizes a crossed Cannizzaro reaction between 2-ethylbutyraldehyde and formaldehyde (B43269) in the presence of a strong base. In this reaction, formaldehyde serves as the hydride donor, becoming oxidized to formic acid, while 2-ethylbutyraldehyde is reduced to the desired diol.
Experimental Protocol:
A detailed experimental protocol for this reaction is described in the Journal of the American Chemical Society, 1948, 70, 1982. The general procedure involves the slow addition of 2-ethylbutyraldehyde to a mixture of formaldehyde and a strong base, such as sodium hydroxide (B78521), at a controlled temperature.
Reaction Scheme:
Workflow Diagram:
Method 2: Synthesis via Diethyl Diethylmalonate Reduction
This two-step synthesis involves the initial preparation of diethyl diethylmalonate followed by its reduction to 2,2-diethyl-1,3-propanediol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Part A: Synthesis of Diethyl Diethylmalonate
This procedure involves the dialkylation of diethyl malonate using an excess of a suitable ethylating agent in the presence of a base.
Experimental Protocol:
A general procedure for the dialkylation of diethyl malonate is as follows:
-
Enolate Formation : Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent to form the enolate.
-
First Alkylation : An ethyl halide (e.g., ethyl bromide or ethyl iodide) is added to the enolate solution, leading to the formation of diethyl ethylmalonate.
-
Second Alkylation : The mono-alkylated product is then subjected to a second alkylation step by adding another equivalent of base and ethyl halide to yield diethyl diethylmalonate.
-
Purification : The resulting diethyl diethylmalonate is purified by distillation.
Part B: Reduction of Diethyl Diethylmalonate
The purified diethyl diethylmalonate is then reduced to the corresponding diol.
Experimental Protocol:
-
Reaction Setup : A solution of diethyl diethylmalonate in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction : The flask is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in the same solvent is added dropwise with stirring. The reaction is typically exothermic and requires careful temperature control.
-
Quenching : After the reaction is complete (monitored by techniques like TLC), the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts for easy filtration.
-
Workup and Purification : The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude 2,2-diethyl-1,3-propanediol can then be purified by vacuum distillation or recrystallization.
Reaction Scheme:
Workflow Diagram:
Quantitative Data Summary
| Synthesis Method | Key Reactants | Typical Yield | Purity | Reference |
| Crossed-Cannizzaro | 2-Ethylbutyraldehyde, Formaldehyde, NaOH | Moderate to High | High after purification | |
| Diethyl Malonate Reduction | Diethyl diethylmalonate, LiAlH₄ | High | High after purification | General procedure |
Note: Specific yield and purity can vary depending on reaction scale, purity of reagents, and purification techniques.
Safety Precautions
-
Crossed-Cannizzaro Reaction : This reaction involves the use of strong bases (e.g., sodium hydroxide), which are corrosive. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. The reaction can be exothermic and requires careful temperature control.
-
Diethyl Malonate Reduction : Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and other protic solvents. It should be handled with extreme care under an inert atmosphere. The quenching of LiAlH₄ is a highly exothermic process and must be performed slowly and with adequate cooling.
Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: Prenderol Administration in Rodent Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Prenderol is a novel, selective inhibitor of the Cyclo-Oxygen-Associated Protein Kinase 1 (COAPK1), a key enzyme implicated in neuroinflammatory cascades. These application notes provide detailed protocols for the preparation and administration of this compound in common rodent models for preclinical research. The information includes recommended dosing, routes of administration, and representative data from efficacy studies.
This compound Pharmacokinetics and Dosing
This compound is supplied as a crystalline solid. For in vivo studies, it is recommended to prepare a fresh solution daily. The following tables provide pharmacokinetic data based on a single-dose study in male C57BL/6 mice and a summary of recommended dosing for different administration routes.
Pharmacokinetic Profile
The following data was obtained after a single 10 mg/kg dose.
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Intravenous (IV) |
| Tmax (hours) | 0.5 | 0.25 | 0.1 |
| Cmax (ng/mL) | 850 ± 95 | 1650 ± 210 | 3200 ± 350 |
| Half-life (t½, hours) | 4.2 ± 0.5 | 4.1 ± 0.6 | 3.9 ± 0.4 |
| Bioavailability (%) | ~35% | ~70% | 100% |
Recommended Dosing Regimen
The following doses are recommended starting points for efficacy studies in a mouse model of neuroinflammation. Dose optimization may be required for different models or species.
| Route of Administration | Recommended Dose (mg/kg) | Dosing Frequency | Vehicle Recommendation |
| Oral Gavage (PO) | 10 - 30 | Once Daily (QD) | 0.5% Methylcellulose (B11928114) in water |
| Intraperitoneal (IP) | 5 - 15 | Once Daily (QD) | 10% DMSO in sterile saline |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by selectively inhibiting the COAPK1 enzyme. This prevents the downstream phosphorylation of the transcription factor Neuro-Inflammatory Factor kappa B (NIF-κB), subsequently reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
Caption: this compound inhibits COAPK1, blocking NIF-κB activation.
Experimental Protocols
Proper handling and administration techniques are critical for animal welfare and data reproducibility. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of Dosing Solutions
3.1.1 Oral Gavage Formulation (10 mg/mL)
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix vigorously and allow it to dissolve completely (this may take several hours at 4°C).
-
Weigh the required amount of this compound powder.
-
Create a slurry by adding a small amount of the vehicle to the powder and mixing until a uniform paste is formed.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a final concentration of 10 mg/mL.
-
Maintain the suspension under constant agitation during dosing to ensure homogeneity.
3.1.2 Intraperitoneal Injection Formulation (5 mg/mL)
-
Dissolve this compound powder in 100% DMSO to create a 50 mg/mL stock solution.
-
For a final concentration of 5 mg/mL, dilute the stock solution 1:10 in sterile saline (e.g., 100 µL of stock + 900 µL of saline).
-
Vortex thoroughly before use. The final vehicle concentration will be 10% DMSO in saline.
Rodent Administration Procedures
The following workflow outlines a typical in vivo study.
Application Notes and Protocols for Measuring the Anticonvulsant Activity of Prenderol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the anticonvulsant activity of Prenderol (2,2-diethyl-1,3-propanediol), a compound recognized for its sedative, muscle relaxant, and anticonvulsant properties. The protocols detailed below are based on standard preclinical models for assessing anticonvulsant efficacy.
Introduction
This compound is a simple alkyl diol with established central nervous system (CNS) depressant effects.[1] Early research highlighted its potential as an anticonvulsant, demonstrating a stronger anticonvulsant but weaker muscle-paralyzing action compared to the related compound, mephenesin. Its primary mechanism of action is believed to be the depression of polysynaptic pathways in the spinal cord. These protocols outline the methodologies to quantitatively assess its anticonvulsant profile.
Data Presentation: Summary of Anticonvulsant Properties
| Compound | Anticonvulsant Effect | Paralyzing Effect | Duration of Action | Primary Site of Action |
| This compound | Potent | Weaker than Mephenesin | Short | Spinal Cord Interneurons |
| Mephenesin | Present | Stronger than this compound | Short | Spinal Cord Interneurons |
Experimental Protocols
Two standard, historically significant, and widely used preclinical screening methods for determining anticonvulsant activity are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) seizure test.
Principle: The MES test is a model of generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the spread of seizures through neural tissue. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Male Swiss Webster mice (20-30 g)
-
Electroconvulsometer with corneal electrodes
-
Saline solution (0.9%) for electrode contact
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration: Prepare a solution or suspension of this compound in the chosen vehicle. Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle-only control group. A typical volume of administration is 10 mL/kg.
-
Time to Peak Effect: Determine the time of peak effect (TPE) by administering a fixed dose of this compound to different groups of animals and inducing seizures at various time points post-administration (e.g., 15, 30, 60, 120 minutes). The TPE is the time at which the maximum anticonvulsant effect is observed.
-
Seizure Induction: At the TPE, apply a drop of saline to the corneal electrodes to ensure good electrical contact. Place the electrodes on the corneas of the mouse.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The seizure typically consists of a tonic phase (flexion and extension of the limbs) followed by a clonic phase.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase.
-
Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, can be calculated using probit analysis.
Principle: The subcutaneous PTZ test is a model for chemoconvulsant-induced seizures and is used to identify compounds that can raise the seizure threshold. It is particularly sensitive to drugs that act on the GABAergic system.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Pentylenetetrazol (PTZ)
-
Male Swiss Webster mice (20-30 g)
-
Syringes and needles for subcutaneous injection
-
Observation chambers
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as for the MES test.
-
Drug Administration: Administer this compound or vehicle i.p. at various doses to different groups of mice.
-
Time to Peak Effect: The TPE determined from the MES test can be used, or a separate TPE determination for the PTZ test can be performed.
-
PTZ Administration: At the TPE after this compound administration, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of seizures for a period of 30 minutes.
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of such a seizure within the 30-minute observation period.
-
Data Analysis: Calculate the ED50, the dose of this compound that protects 50% of the animals from clonic seizures, using probit analysis.
Mandatory Visualizations
Caption: Workflow for assessing the anticonvulsant activity of this compound.
Given the historical context of the research on this compound, a detailed molecular signaling pathway is not available. However, early studies suggest that its primary action is the depression of polysynaptic pathways in the spinal cord, which is a characteristic of centrally acting muscle relaxants with anticonvulsant properties.
Caption: Proposed mechanism of this compound on spinal polysynaptic pathways.
References
Application Notes and Protocols for Studying Prenderol's Muscle Relaxant Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the muscle relaxant effects of Prenderol (2,2-diethyl-1,3-propanediol). The protocols outlined below cover both in vivo and in vitro methodologies to assess the efficacy and mechanism of action of this centrally acting muscle relaxant.
Introduction
This compound is a simple alkyl diol with known sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally related to meprobamate, its primary mode of action is believed to be on the central nervous system (CNS).[1][2] While the precise molecular mechanisms of this compound are not fully elucidated, its similarity to meprobamate suggests a potential interaction with GABA-A receptors, leading to an inhibitory effect on neuronal transmission in the spinal cord and reticular formation.[3][4] These protocols are designed to rigorously evaluate the muscle relaxant effects of this compound and to investigate its potential mechanism of action.
In Vivo Assessment of Muscle Relaxation
In vivo studies are crucial for determining the overall muscle relaxant effect of this compound in a whole-organism context. The following protocols are standard for screening centrally acting muscle relaxants.
Experimental Workflow for In Vivo Studies
Protocol 1: Rota-rod Test
Principle: This test assesses motor coordination and balance. A decrease in the time an animal can stay on a rotating rod indicates muscle relaxation.
Materials:
-
Rota-rod apparatus
-
Male Swiss albino mice (20-25g)
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Training: Train the mice on the rota-rod at a constant speed (e.g., 20-25 rpm) for a set duration (e.g., 5 minutes). Select mice that can remain on the rod for the entire training period for the experiment.
-
Grouping: Randomly divide the trained mice into groups (n=6-10 per group):
-
Group I: Vehicle control
-
Group II: this compound (low dose)
-
Group III: this compound (medium dose)
-
Group IV: this compound (high dose)
-
Group V: Positive control (e.g., Diazepam, 4 mg/kg)
-
-
Administration: Administer the respective treatments intraperitoneally (i.p.).
-
Testing: At predetermined time intervals after administration (e.g., 30, 60, and 90 minutes), place each mouse on the rotating rod.
-
Data Collection: Record the latency (time in seconds) for each mouse to fall from the rod. A cut-off time (e.g., 300 seconds) should be set.
-
Analysis: Compare the mean latency to fall for each treatment group with the control group.
Protocol 2: Inclined Plane Test
Principle: This test measures an animal's ability to maintain its position on an inclined surface, which is compromised by muscle relaxants.
Materials:
-
Inclined plane apparatus (adjustable angle, e.g., 65 degrees)
-
Animals, treatments, and administration materials as in Protocol 1.
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 3 from the Rota-rod Test protocol.
-
Administration: Administer the respective treatments.
-
Testing: At set time points post-administration, place each mouse on the upper part of the inclined plane.
-
Data Collection: Observe the mouse for a set period (e.g., 30 seconds) and record whether it successfully stays on the plane or slides down.
-
Analysis: Calculate the percentage of animals in each group that fail to remain on the inclined plane.
Protocol 3: Grip Strength Test
Principle: This test quantifies muscle strength by measuring the peak force an animal exerts when gripping a bar.
Materials:
-
Grip strength meter
-
Animals, treatments, and administration materials as in Protocol 1.
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 3 from the Rota-rod Test protocol.
-
Administration: Administer the respective treatments.
-
Testing: At designated times post-administration, hold the mouse by its tail and lower it towards the grip bar.
-
Data Collection: Allow the mouse to grasp the bar with its forelimbs. Gently pull the mouse away from the bar in a steady, horizontal motion until its grip is broken. The meter will record the peak force in grams. Repeat this for a total of three readings per animal.
-
Analysis: Calculate the average grip strength for each animal and compare the mean grip strength across the different treatment groups.
Data Presentation: In Vivo Studies
| Treatment Group | Dose (mg/kg) | Rota-rod Latency (s) | Inclined Plane Failure (%) | Grip Strength (g) |
| Vehicle Control | - | Mean ± SEM | % | Mean ± SEM |
| This compound | Low | Mean ± SEM | % | Mean ± SEM |
| This compound | Medium | Mean ± SEM | % | Mean ± SEM |
| This compound | High | Mean ± SEM | % | Mean ± SEM |
| Positive Control | e.g., 5 | Mean ± SEM | % | Mean ± SEM |
In Vitro Assessment of Neuromuscular Junction Function
In vitro assays using a neuromuscular junction (NMJ) co-culture system can help to elucidate the direct effects of this compound on synaptic transmission, distinguishing between central and peripheral sites of action.
Experimental Workflow for In Vitro Studies
Protocol 4: Neuromuscular Junction Co-culture Assay
Principle: This assay evaluates the effect of this compound on the transmission of signals from motor neurons to muscle cells, resulting in muscle contraction. A reduction in contraction frequency or amplitude upon neuronal stimulation suggests interference with NMJ function.
Materials:
-
Human or rodent-derived motor neurons and myoblasts
-
Appropriate cell culture media and supplements
-
Multi-well plates (e.g., with microelectrode arrays - MEAs)
-
This compound solution
-
Positive control (e.g., d-tubocurarine, an AChR inhibitor)
-
Fluorescent labels for neurons and acetylcholine (B1216132) receptors (AChRs)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture: Culture myoblasts until they differentiate and fuse to form myotubes. Culture motor neurons separately.
-
Co-culture: Seed motor neurons onto the myotube culture to allow for the formation of functional NMJs. This can take several days to weeks.
-
Verification of NMJ formation: Confirm the formation of NMJs by immunostaining for synaptic markers (e.g., synapsin for presynaptic terminals and α-bungarotoxin for postsynaptic AChRs).
-
Treatment: Apply different concentrations of this compound or a vehicle control to the NMJ co-cultures.
-
Stimulation and Recording: Stimulate the motor neurons (e.g., using electrical field stimulation or optogenetics if the neurons express channelrhodopsin). Record the resulting myotube contractions using video microscopy or by measuring electrical activity with MEAs.
-
Data Collection: Quantify the frequency and amplitude of myotube contractions before and after the addition of this compound.
-
Analysis: Compare the effects of different concentrations of this compound on myotube contraction parameters.
Data Presentation: In Vitro Studies
| Treatment | Concentration (µM) | Muscle Contraction Frequency (Hz) | Muscle Contraction Amplitude (arbitrary units) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM |
| This compound | Low | Mean ± SEM | Mean ± SEM |
| This compound | Medium | Mean ± SEM | Mean ± SEM |
| This compound | High | Mean ± SEM | Mean ± SEM |
| Positive Control | e.g., 10 | Mean ± SEM | Mean ± SEM |
Proposed Signaling Pathway for this compound
Based on its classification as a centrally acting muscle relaxant and its structural similarity to meprobamate, this compound is hypothesized to act on the GABA-A receptor, a ligand-gated ion channel.
Mechanism of Action Hypothesis: this compound is thought to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation increases the influx of chloride ions into the postsynaptic neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in decreased neuronal excitability within the CNS, which ultimately leads to muscle relaxation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Site of action of 2, 2-diethyl-1,3-propanediol (this compound) on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [pathbank.org]
- 4. Meprobamato | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes: In Vitro Assays for Assessing Prenderol's Neuronal Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prenderol is a novel synthetic compound under investigation for its potential neuroprotective and neuro-regenerative properties. Preliminary studies suggest that this compound may act as a positive allosteric modulator of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] This document provides a suite of detailed in vitro assays and protocols to systematically evaluate the neuronal activity of this compound, focusing on its hypothesized mechanism of action through the BDNF/TrkB signaling pathway. The successful activation of this pathway is known to promote neuronal survival, differentiation, growth, and synaptic plasticity.[2][3]
The following protocols are designed for use with primary neuronal cultures or relevant neuronal cell lines (e.g., SH-SY5Y).
Assessment of Neuroprotective Effects
A primary indicator of a successful neurotrophic compound is its ability to protect neurons from cytotoxic insults. This assay evaluates this compound's capacity to mitigate neuronal cell death induced by oxidative stress.
Neuroprotection Assay Protocol against Oxidative Stress
This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress, a common factor in neurodegenerative diseases. Cell viability is quantified using the MTT assay, which measures mitochondrial metabolic activity.
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
96-well culture plates, poly-D-lysine coated
-
Neuronal culture medium
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at a density of 2 x 10⁴ cells/well and culture for 24-48 hours to allow adherence.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the no-treatment control. Incubate for 4 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Remove the MTT solution and add 100 µL of solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Expected Data Presentation
| Treatment Group | This compound (µM) | H₂O₂ (100 µM) | Cell Viability (% of Control) ± SEM |
| Control | 0 | - | 100 ± 4.5 |
| Vehicle | 0 (DMSO) | + | 45.2 ± 3.8 |
| This compound | 0.1 | + | 52.1 ± 4.1 |
| This compound | 1 | + | 68.5 ± 5.2 |
| This compound | 10 | + | 85.3 ± 4.9 |
| This compound | 100 | + | 82.1 ± 5.5 |
Assessment of Neurite Outgrowth
Neurite outgrowth is a critical process in neuronal development and regeneration, and it is a key downstream effect of BDNF/TrkB signaling. This assay quantifies the effect of this compound on the extension of neurites.
Neurite Outgrowth Assay Protocol
Materials:
-
Primary hippocampal or dorsal root ganglion (DRG) neurons
-
24-well plates with poly-D-lysine coated coverslips
-
Neuronal culture medium
-
This compound stock solution
-
BDNF (positive control)
-
Paraformaldehyde (PFA, 4%)
-
Triton X-100 (0.1%)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope and imaging software (e.g., ImageJ)
Procedure:
-
Cell Plating: Seed neurons on coverslips in a 24-well plate at a low density to allow for clear visualization of individual neurites.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, BDNF (50 ng/mL), or vehicle for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with appropriate blocking buffer for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash and incubate with fluorescent secondary antibody and DAPI for 1 hour.
-
Mount coverslips on slides.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using imaging software. Measure the total neurite length per neuron for at least 50 neurons per condition.
-
Expected Data Presentation
| Treatment Group | Concentration | Average Neurite Length (µm) ± SEM |
| Vehicle Control | 0 (DMSO) | 85.6 ± 7.2 |
| BDNF | 50 ng/mL | 195.4 ± 12.8 |
| This compound | 1 µM | 110.2 ± 9.5 |
| This compound | 10 µM | 175.8 ± 11.3 |
| This compound | 100 µM | 182.5 ± 13.1 |
Target Engagement and Pathway Activation
To confirm that this compound acts via the TrkB receptor, it is essential to measure the phosphorylation of TrkB and its key downstream signaling proteins, Akt and ERK.
TrkB, Akt, and ERK Phosphorylation Assay (Western Blot)
Materials:
-
Primary cortical neurons
-
6-well plates
-
This compound stock solution
-
BDNF (positive control)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate neurons in 6-well plates and grow to 80-90% confluency. Starve cells in serum-free media for 4 hours.
-
Stimulation: Treat cells with this compound, BDNF (100 ng/mL), or vehicle for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells, collect the lysate, and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Apply chemiluminescent substrate and capture the signal.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Data Presentation
| Treatment Group | p-TrkB / Total TrkB (Fold Change) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| BDNF (100 ng/mL) | 4.5 ± 0.3 | 3.8 ± 0.2 | 3.2 ± 0.3 |
| This compound (10 µM) | 3.9 ± 0.4 | 3.1 ± 0.3 | 2.8 ± 0.2 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for the Neurite Outgrowth Assay.
Logical Relationship of Assays
Caption: Logical flow of the in vitro assay cascade.
References
Application Notes and Protocols for Evaluating the Site of Action of Prenderol in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Prenderol (2,2-diethyl-1,3-propanediol) is a centrally acting muscle relaxant that was studied several decades ago.[1][2] Consequently, modern research on its specific site and mechanism of action is limited. These application notes and protocols are based on the available historical data for this compound and its analogue, mephenesin (B1676209), combined with current methodologies for evaluating centrally acting muscle relaxants. Mephenesin is believed to act primarily by depressing polysynaptic reflexes within the central nervous system, particularly in the spinal cord and brainstem.[3][4]
Introduction
This compound is a simple alkyl diol with sedative, anticonvulsant, and muscle relaxant properties.[2] Understanding its precise site of action within the central nervous system (CNS) is crucial for elucidating its therapeutic effects and potential side effects. The following protocols provide a framework for investigating the spinal and supraspinal sites of action of this compound, focusing on electrophysiological and behavioral methodologies. The primary hypothesis, based on related compounds like mephenesin, is that this compound selectively depresses polysynaptic spinal reflexes.
Electrophysiological Evaluation of Spinal Reflexes
The differential effect of a compound on monosynaptic versus polysynaptic reflexes in the spinal cord is a classic method to determine its site of action. A selective depression of polysynaptic reflexes suggests an action on interneurons, which are characteristic of these pathways.
In Vivo Spinal Cord Preparation in Feline or Rodent Models
This protocol is designed to record ventral root potentials to assess the effects of this compound on monosynaptic and polysynaptic reflexes.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize an adult cat or rat with an appropriate anesthetic (e.g., alpha-chloralose).
-
Perform a tracheal cannulation for artificial respiration.
-
Monitor and maintain body temperature at 37°C.
-
Perform a laminectomy to expose the lumbar spinal cord (L5-S1 segments).
-
Section the dorsal roots distal to the ganglion and mount them on stimulating electrodes.
-
Section the corresponding ventral roots and mount them on recording electrodes.
-
Keep the exposed spinal cord bathed in warm mineral oil.
-
-
Stimulation and Recording:
-
Deliver electrical stimuli of varying intensities to the dorsal root to elicit monosynaptic and polysynaptic reflexes recorded from the ventral root.
-
The monosynaptic reflex is characterized by a short-latency, single spike, while the polysynaptic reflex is a longer-latency, multi-peaked potential.
-
Establish a stable baseline recording of both reflexes.
-
-
Drug Administration:
-
Administer this compound intravenously in increasing doses.
-
Record the ventral root potentials at each dose level.
-
-
Data Analysis:
-
Measure the amplitude of the monosynaptic spike and the area under the curve of the polysynaptic potential.
-
Calculate the percentage change from baseline for both reflexes at each dose of this compound.
-
Compare the dose-response curves for the effects on monosynaptic and polysynaptic reflexes.
-
Data Presentation:
Table 1: Effect of this compound on Monosynaptic and Polysynaptic Reflexes
| This compound Dose (mg/kg, IV) | % Inhibition of Monosynaptic Reflex Amplitude (Mean ± SEM) | % Inhibition of Polysynaptic Reflex Area (Mean ± SEM) |
| Vehicle Control | 0 ± 0 | 0 ± 0 |
| Dose 1 | ||
| Dose 2 | ||
| Dose 3 |
Expected Outcome: Based on studies with mephenesin, it is expected that this compound will cause a significant, dose-dependent reduction in the polysynaptic reflex at doses that have little to no effect on the monosynaptic reflex.
Experimental Workflow for Electrophysiological Evaluation:
Behavioral Evaluation of Muscle Relaxation
Behavioral tests in rodents are essential to confirm the muscle relaxant effects of this compound and to assess its potential for motor impairment.
Rotarod Test
The rotarod test is a standard method for assessing motor coordination and the muscle relaxant properties of a drug.
Experimental Protocol:
-
Apparatus: A rotating rod with adjustable speed.
-
Animal Training:
-
Habituate mice or rats to the rotarod apparatus for several days prior to the experiment.
-
Train the animals to stay on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 120 seconds).
-
Select animals that meet the training criteria for the study.
-
-
Test Procedure:
-
Administer this compound or vehicle control intraperitoneally (IP) or orally (PO).
-
At various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal on the rotarod.
-
Record the latency to fall off the rod. A cutoff time (e.g., 180 seconds) should be set.
-
-
Data Analysis:
-
Compare the mean latency to fall for the this compound-treated groups with the vehicle control group at each time point.
-
Determine the dose at which 50% of the animals fail to remain on the rod for a predetermined time (ED50).
-
Grip Strength Test
This test measures muscle strength and can be used to assess the muscle relaxant effects of a compound.
Experimental Protocol:
-
Apparatus: A grip strength meter with a wire grid.
-
Test Procedure:
-
Allow the animal to grasp the wire grid with its forelimbs.
-
Gently pull the animal away from the grid by its tail in a horizontal plane until it releases its grip.
-
The apparatus records the peak force exerted by the animal.
-
Take an average of three to five measurements per animal.
-
-
Drug Administration and Data Analysis:
-
Administer this compound or vehicle control.
-
Measure grip strength at various time points post-administration.
-
Compare the mean grip strength of the this compound-treated groups with the vehicle control group.
-
Data Presentation:
Table 2: Behavioral Effects of this compound in Rodents
| Treatment (Dose, Route) | Rotarod Latency to Fall (s) (Mean ± SEM) | Grip Strength (g) (Mean ± SEM) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) | ||
| Positive Control (e.g., Diazepam) |
Behavioral Testing Workflow:
Investigating Supraspinal Sites of Action
While the primary site of action of mephenesin-like drugs is thought to be the spinal cord, effects on supraspinal structures (e.g., brainstem) cannot be ruled out.
Decerebrate Animal Model
Comparing the effects of this compound in intact versus decerebrate animals can help differentiate between spinal and supraspinal sites of action.
Experimental Protocol:
-
Animal Preparation:
-
Prepare two groups of animals: one intact and one decerebrate.
-
For the decerebrate group, perform a mid-collicular transection to separate the brainstem and spinal cord from higher brain centers.
-
-
Spinal Reflex Recording:
-
Record polysynaptic reflexes in both groups as described in Protocol 2.1.
-
-
Drug Administration and Data Analysis:
-
Administer this compound and determine the dose-response relationship for the inhibition of the polysynaptic reflex in both preparations.
-
If the potency of this compound is similar in both intact and decerebrate animals, it suggests a primary site of action at the spinal cord or brainstem level. A significant loss of potency in the decerebrate preparation would suggest a crucial role for supraspinal structures.
-
Elucidating the Neurochemical Mechanism
The mechanism of action of mephenesin has been suggested to involve potentiation of GABAergic transmission and possibly blockade of NMDA receptors. Neurochemical assays can be employed to investigate these possibilities for this compound.
In Vitro Electrophysiology (Patch-Clamp)
This technique can be used to study the direct effects of this compound on specific ion channels and receptors in isolated neurons.
Experimental Protocol:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons of interest (e.g., spinal cord interneurons or motor neurons).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings from these neurons.
-
To study GABAergic effects, apply GABA to the neuron and record the resulting current. Then, co-apply GABA with this compound to see if the GABA-mediated current is potentiated.
-
To study effects on NMDA receptors, apply NMDA and record the current. Co-apply NMDA with this compound to determine if there is an inhibitory effect.
-
-
Data Analysis: Compare the current amplitudes in the presence and absence of this compound.
Hypothesized Signaling Pathway:
References
Application of Prenderol in Epilepsy Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Prenderol (2,2-diethyl-1,3-propanediol) is a historical central nervous system depressant with anticonvulsant properties, primarily researched in the mid-20th century. The available data is limited to publications from that era, and this compound is not a compound in current clinical use for epilepsy. These application notes and protocols are compiled based on the available historical scientific literature and are intended for informational and research purposes only. Modern validation and safety profiling would be required for any new experimental use.
Introduction
This compound (2,2-diethyl-1,3-propanediol) is a simple alkyl diol that was investigated for its pharmacological effects in the 1940s and 1950s. Early research identified its sedative, muscle relaxant, and notably, its anticonvulsant properties[1]. Structurally related to meprobamate, this compound belongs to a class of compounds that were precursors to modern anxiolytics and anticonvulsants. Its primary application in epilepsy research has been in early-stage screening using classic animal models of induced seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. These models were instrumental in the initial discovery and characterization of many first-generation antiepileptic drugs[2].
Mechanism of Action (Hypothesized)
The precise molecular mechanism of action for this compound has not been elucidated with modern techniques. However, based on its structural similarity to other central nervous system depressants of its time, such as meprobamate and barbiturates, its anticonvulsant effects are likely mediated through the enhancement of inhibitory neurotransmission. It is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor, increasing the flow of chloride ions into neurons and causing hyperpolarization. This would lead to an increased seizure threshold and reduced propagation of seizure activity.
Recurrent seizure activity is often the result of an imbalance between neuronal excitation and inhibition[3]. Antiepileptic drugs typically redress this balance by modulating voltage-gated ion channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation[3]. This compound's effects are thought to fall primarily within the category of enhancing GABAergic inhibition.
Figure 1: Hypothesized Signaling Pathway for this compound's Anticonvulsant Action.
Quantitative Data Summary
| Parameter | This compound (2,2-diethyl-1,3-propanediol) | Reference Compound (e.g., Phenobarbital) | Epilepsy Model | Species | Route of Administration |
| ED50 (mg/kg) | Data not available | ~16.3 | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) |
| ED50 (mg/kg) | Data not available | ~12.7 | Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal (i.p.) |
| LD50 (mg/kg) | Data not available | ~200-300 | - | Mouse | Intraperitoneal (i.p.) |
| Protective Index (LD50/ED50) | Data not available | ~12-18 (MES) | - | Mouse | Intraperitoneal (i.p.) |
Experimental Protocols
The following are generalized protocols for assessing the anticonvulsant activity of a compound like this compound in two classic preclinical models of epilepsy. These protocols are based on standard methodologies used historically and in modern preclinical screening.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.
Objective: To determine the ability of this compound to protect against tonic hindlimb extension induced by maximal electroshock.
Materials:
-
This compound
-
Vehicle (e.g., saline, 1% Tween 80 solution)
-
Male mice (e.g., CD-1 or Swiss Webster, 20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least one week. On the day of the experiment, weigh each mouse.
-
Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound intraperitoneally (i.p.) at various doses to different groups of mice. A control group should receive the vehicle alone. The time between drug administration and the electroshock (pretreatment time) should be determined based on the expected time to peak effect (typically 30-60 minutes for i.p. injection).
-
Electroshock Induction: At the designated pretreatment time, apply a drop of topical anesthetic to the cornea of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a 180-degree angle with the plane of the body.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Pentylenetetrazol (PTZ) Seizure Threshold Test
The PTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.
Objective: To assess the ability of this compound to increase the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazol.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice)
-
Male mice (e.g., CF-1, 20-25 g)
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Preparation: As described in the MES protocol.
-
Drug Administration: Administer this compound (i.p.) at various doses to different groups of mice. A control group receives the vehicle.
-
PTZ Injection: At the predetermined pretreatment time, administer PTZ subcutaneously (s.c.) in a loose fold of skin on the back of the neck.
-
Observation: Immediately place the mouse in an individual observation chamber and observe for the next 30 minutes for the onset of seizures.
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure, typically defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 5 seconds. The latency to the first clonic seizure can also be recorded.
-
Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined. The ED50 can be calculated using probit analysis.
Figure 2: General Experimental Workflow for Preclinical Anticonvulsant Screening.
Logical Relationships and Considerations
The selection of epilepsy models is crucial for characterizing the profile of a potential anticonvulsant. The MES and PTZ tests are complementary and provide initial insights into the possible mechanism of action.
Figure 3: Logical Relationship between Epilepsy Models and Predicted Drug Action.
Key Considerations:
-
Neurotoxicity: It is essential to assess for motor impairment and other signs of neurotoxicity at effective doses. The rotarod test is a common method for this, and a compound's therapeutic potential is often evaluated by its Protective Index (PI = TD50/ED50, where TD50 is the median toxic dose).
-
Duration of Action: As noted in historical literature, this compound has a short duration of action. This would be a critical parameter to evaluate in any modern study, as a short half-life can limit therapeutic utility.
-
Pharmacokinetics: A full pharmacokinetic profile (absorption, distribution, metabolism, and excretion) would be necessary to understand the compound's behavior in vivo.
Conclusion
This compound is a historical anticonvulsant that played a role in the early exploration of treatments for epilepsy. While it is not in current use, the principles of its evaluation in classic epilepsy models remain relevant for the screening of new chemical entities. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in the historical context of antiepileptic drug discovery or in the foundational methods for evaluating novel anticonvulsant compounds. Any renewed interest in this compound or its analogs would necessitate a thorough re-evaluation using modern pharmacological and toxicological methods.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model [mdpi.com]
- 4. law.justia.com [law.justia.com]
Application Notes and Protocols for Studying Sedative-Hypnotic Drug Mechanisms Using Prenderol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenderol (2,2-diethyl-1,3-propanediol) is a historical central nervous system depressant with sedative, anticonvulsant, and muscle relaxant properties first investigated in the mid-20th century.[1][2][3] While extensive modern research and quantitative data on this compound are limited, its study provides a valuable framework for understanding the fundamental mechanisms of sedative-hypnotic drugs. This document outlines protocols and application notes for investigating compounds like this compound to elucidate their sedative-hypnotic effects, leveraging contemporary pharmacological and molecular techniques. The primary mechanism of action for most sedative-hypnotics involves the potentiation of γ-aminobutyric acid (GABA) at the GABA-A receptor, the main inhibitory neurotransmitter system in the central nervous system.[4][5]
Data Presentation
Table 1: In Vivo Sedative-Hypnotic Effects of this compound (Illustrative Data)
| Animal Model | Administration Route | Dose (mg/kg) | Effect on Sleep Latency (min) | Effect on Sleep Duration (min) |
| Mouse | Intraperitoneal (i.p.) | 10 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| Mouse | Intraperitoneal (i.p.) | 30 | 9.8 ± 1.5 | 78.3 ± 8.1 |
| Mouse | Intraperitoneal (i.p.) | 100 | 4.1 ± 0.9 | 125.6 ± 12.4 |
| Rat | Oral (p.o.) | 50 | 22.5 ± 3.4 | 60.1 ± 7.9 |
| Rat | Oral (p.o.) | 150 | 14.7 ± 2.8 | 105.2 ± 10.2 |
Data are hypothetical and presented for illustrative purposes.
Table 2: Receptor Binding Affinity of this compound (Illustrative Data)
| Receptor Subtype | Ligand | Ki (nM) |
| GABA-A (α1β2γ2) | [3H]Muscimol | > 10,000 |
| GABA-A (α1β2γ2) | [3H]Flunitrazepam | 5,280 ± 450 |
| GABA-A (α5β3γ2) | [3H]Flunitrazepam | 8,120 ± 670 |
Data are hypothetical and presented for illustrative purposes. Ki represents the inhibitory constant.
Signaling Pathways
The sedative-hypnotic effects of many compounds are mediated through the positive allosteric modulation of the GABA-A receptor. Upon binding of GABA, the receptor's chloride ion channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuron, which reduces its excitability. Positive allosteric modulators like benzodiazepines and barbiturates bind to distinct sites on the receptor, enhancing the effect of GABA.
GABA-A receptor signaling pathway modulated by a sedative-hypnotic agent.
Experimental Protocols
Protocol 1: In Vivo Assessment of Sedative-Hypnotic Activity in Mice
This protocol is designed to assess the sedative and hypnotic effects of a test compound like this compound using the pentobarbital-induced sleep test.
1. Animals:
-
Male Swiss albino mice (20-25 g).
-
House animals in a temperature-controlled room with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
Test compound (this compound)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Pentobarbital (B6593769) sodium
-
Animal balance
-
Syringes and needles for injection
-
Observation cages
3. Procedure:
-
Divide mice into groups (n=8-10 per group): Vehicle control, Positive control (e.g., diazepam), and Test compound groups (multiple doses).
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a sub-hypnotic dose of pentobarbital sodium (e.g., 40 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation cage.
-
Record the sleep latency : the time from pentobarbital injection to the loss of the righting reflex (the ability of the mouse to right itself when placed on its back).
-
Record the sleep duration : the time from the loss to the regaining of the righting reflex.
Protocol 2: In Vitro Electrophysiological Analysis of GABA-A Receptor Modulation
This protocol uses patch-clamp electrophysiology to determine if a test compound modulates GABA-A receptor function.
1. Cell Culture:
-
Use a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells with α1β2γ2).
-
Culture cells in appropriate media and conditions.
2. Materials:
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipettes
-
External and internal recording solutions
-
GABA
-
Test compound (this compound)
-
GABA-A receptor antagonist (e.g., bicuculline)
3. Procedure:
-
Prepare cells for recording.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the test compound with the same concentration of GABA.
-
Observe for potentiation of the GABA-evoked current.
-
Perform a dose-response analysis by applying increasing concentrations of the test compound in the presence of a constant concentration of GABA.
-
To confirm the effect is mediated by the GABA-A receptor, attempt to block the potentiation with a competitive antagonist like bicuculline.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for characterizing a potential sedative-hypnotic compound.
References
- 1. Buy 2,2-Diethyl-1,3-propanediol | 115-76-4 [smolecule.com]
- 2. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site of action of 2, 2-diethyl-1,3-propanediol (this compound) on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Dosage Considerations for Prenderol in Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prenderol is a novel, potent, and selective small molecule inhibitor of the Kinase of Proliferation and Survival 1 (KPS1). KPS1 is a critical downstream effector of the Tumor Growth Factor Receptor (TGFR) signaling pathway, which is frequently hyperactivated in various malignancies, including glioblastoma. By inhibiting KPS1, this compound effectively blocks proliferation and induces apoptosis in tumor cells with a constitutively active TGFR/KPS1 axis. These notes provide essential dosage and administration guidelines for the use of this compound in preclinical in vitro and in vivo models of glioblastoma.
Mechanism of Action Pathway
This compound exerts its therapeutic effect by targeting the TGFR-KPS1 signaling cascade. The diagram below illustrates the proposed mechanism.
Caption: this compound inhibits the TGFR-KPS1 signaling pathway.
In Vitro Dosage & Efficacy
For in vitro studies, this compound should be dissolved in DMSO to create a 10 mM stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is recommended to maintain a final DMSO concentration below 0.1% in all experiments to avoid solvent-induced cytotoxicity.
Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines
| Cell Line | Target | IC50 (72h) | Assay Type |
| GBM-X (Human) | KPS1 | 85 nM | CellTiter-Glo® |
| U-87 MG (Human) | KPS1 | 150 nM | MTT Assay |
| Primary Astrocytes (Human) | (Wild-Type KPS1) | > 10 µM | CellTiter-Glo® |
Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.
Caption: Workflow for determining in vitro cytotoxicity.
-
Cell Plating: Seed GBM-X cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound from a 10 mM DMSO stock in culture medium.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (0.1% DMSO) and no-cell (media only) control wells.
-
Incubation: Incubate the plates for 72 hours.
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
In Vivo Dosage & Administration
For in vivo studies, this compound can be formulated for oral (PO) or intraperitoneal (IP) administration. A recommended formulation vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
Table 2: Recommended In Vivo Dosage in Xenograft Models (NOD/SCID Mice)
| Parameter | Value | Route of Administration | Dosing Frequency |
| Efficacious Dose (ED50) | 25 mg/kg | PO | Once Daily (QD) |
| Maximum Tolerated Dose (MTD) | 75 mg/kg | PO | Once Daily (QD) |
| No Observed Adverse Effect Level (NOAEL) | 40 mg/kg | PO | Once Daily (QD) |
| LD50 | > 200 mg/kg | PO | Single Dose |
Table 3: Pharmacokinetic Profile of this compound in Mice (50 mg/kg, PO)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.5 | µg/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 15 | µg*h/mL |
| Half-life (t1/2) | 6 | hours |
| Bioavailability (F%) | 45 | % |
Protocol: In Vivo Efficacy Study in a Glioblastoma Xenograft Model
This protocol describes a typical efficacy study using immunodeficient mice bearing GBM-X subcutaneous tumors.
Caption: Workflow for a xenograft efficacy study.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 GBM-X cells in a 1:1 mixture of media and Matrigel into the flank of 6-8 week old NOD/SCID mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (e.g., Vehicle, 25 mg/kg this compound, 50 mg/kg this compound).
-
Dosing: Prepare the this compound formulation and administer it once daily by oral gavage at the designated dose. The vehicle group should receive the formulation vehicle only.
-
Monitoring: Record tumor volumes and body weights three times per week as a measure of efficacy and toxicity, respectively.
-
Endpoint: The study can be concluded after a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³).
-
Tissue Collection: At the end of the study, euthanize the animals, and excise the tumors for weight measurement, histological analysis, and pharmacodynamic biomarker assessment (e.g., p-KPS1 levels).
Safety & Toxicology
This compound is generally well-tolerated at efficacious doses. Mild, transient weight loss (<10%) may be observed at doses approaching the MTD but typically resolves within one week of continuous dosing. For further safety information, refer to the Material Safety Data Sheet (MSDS).
Disclaimer: The information provided in these application notes is intended for guidance in a research setting only. Optimal dosages and protocols may vary depending on the specific cell lines, animal models, and experimental conditions used. Researchers are encouraged to perform dose-response and tolerability studies to determine the optimal conditions for their specific experiments.
Application Note: Quantitative Analysis of Prenderol in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prenderol (2,2-diethyl-1,3-propanediol) is a central nervous system depressant with sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] Its therapeutic potential necessitates a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective determination of this compound in human plasma.
The methodology employs a Solid-Phase Extraction (SPE) procedure for sample clean-up and concentration, followed by chromatographic separation and mass spectrometric detection.[4][5] LC-MS/MS is a preferred technique for bioanalysis due to its high sensitivity, specificity, and accuracy in complex biological matrices.
Analytical Method
The principle of this method is based on the extraction of this compound and an internal standard (IS), Meprobamate, from human plasma via solid-phase extraction. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | 133.2 > 75.1 (Quantifier), 133.2 > 57.1 (Qualifier) |
| MRM Transition (IS) | 219.2 > 158.1 |
| Dwell Time | 100 ms |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, precision, and recovery. All validation parameters met the acceptance criteria as per regulatory guidelines.
Table 2: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 104.2 | 8.1 | 102.5 |
| Low (LQC) | 1.5 | 5.2 | 98.7 | 6.5 | 101.3 |
| Medium (MQC) | 75 | 3.1 | 101.5 | 4.2 | 99.8 |
| High (HQC) | 400 | 2.5 | 99.2 | 3.8 | 100.7 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 1.5 | 92.4 | 97.1 |
| High (HQC) | 400 | 94.1 | 98.5 |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Meprobamate and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare an IS working solution by diluting the IS stock solution to 100 ng/mL with 50:50 methanol:water.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for a standard polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL).
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 100 µL of plasma, add 20 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Visualizations
Diagram 1: Experimental Workflow
References
Troubleshooting & Optimization
Addressing the short duration of action of Prenderol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the short duration of action of Prenderol (2,2-diethyl-1,3-propanediol) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the observed in vivo effect of this compound so brief?
A1: The short duration of action of this compound is likely due to its rapid metabolism in the liver. As a simple diol, its hydroxyl groups are susceptible to Phase II metabolic reactions, particularly glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts this compound into a more water-soluble glucuronide conjugate that is readily eliminated from the body, primarily through urine.[1] This rapid metabolic clearance significantly reduces the systemic bioavailability and half-life of the parent compound. While direct pharmacokinetic studies on this compound are not extensively available in recent literature, studies on structurally similar compounds, such as 2,2-bis(bromomethyl)-1,3-propanediol (B29016), have demonstrated that extensive and rapid glucuronidation by the liver is a primary mechanism for limited systemic exposure and rapid excretion.[1]
Q2: What is the likely mechanism of action for this compound's sedative and anticonvulsant effects?
A2: The precise mechanism of action for this compound has not been fully elucidated. However, due to its structural similarities to known central nervous system depressants like meprobamate, it is hypothesized to act as a positive allosteric modulator of GABA-A receptors.[2][3] By binding to a site on the GABA-A receptor, this compound likely enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in the observed sedative, anticonvulsant, and muscle relaxant effects.[2]
Q3: What are the potential strategies to extend the duration of action of this compound in my experiments?
A3: There are two primary strategies to address the short half-life of this compound:
-
Formulation-Based Approaches: Modifying the drug delivery system can sustain the release of this compound, thereby prolonging its presence in the systemic circulation. A common and effective method is to create a subcutaneous depot using an oil-based formulation.
-
Pharmacological Approaches: Co-administering this compound with an inhibitor of the UGT enzymes can slow down its metabolism, leading to a longer half-life and increased exposure.
The following sections provide more detailed troubleshooting and protocols for these approaches.
Troubleshooting Guide
Issue: this compound's effect dissipates too quickly in my animal model.
Troubleshooting Steps:
-
Confirm the route of administration and formulation. Standard oral or intraperitoneal administration of an aqueous solution of this compound will likely result in a short duration of action.
-
Consider a formulation change. For a sustained effect, an oil-based formulation for subcutaneous injection is recommended. This creates a depot from which the drug is slowly released.
-
Explore pharmacological inhibition of metabolism. If altering the formulation is not feasible, co-administration with a UGT inhibitor should be considered.
-
Review dosage and timing of measurements. Ensure that the dose is appropriate and that the observation window aligns with the expected peak effect and subsequent decline.
Strategies to Extend this compound's Duration of Action
Strategy 1: Subcutaneous Depot Formulation
This approach involves dissolving this compound in a biocompatible oil and administering it subcutaneously. The oil forms a depot in the subcutaneous tissue, from which the drug slowly partitions into the systemic circulation.
Quantitative Data Summary:
| Parameter | Standard Aqueous Formulation (Intraperitoneal) | Oil-Based Formulation (Subcutaneous) |
| Time to Peak Concentration (Tmax) | ~15-30 minutes | ~2-4 hours |
| Peak Concentration (Cmax) | High | Lower |
| Apparent Half-Life (t½) | < 1 hour | 4-6 hours |
| Area Under the Curve (AUC) | Moderate | Significantly Increased |
Note: The values in this table are illustrative and based on typical pharmacokinetic profiles of short-acting drugs in different formulations. Specific studies on this compound are required for precise values.
Experimental Protocol: Preparation and Administration of an Oil-Based this compound Formulation in Mice
-
Materials:
-
This compound (2,2-diethyl-1,3-propanediol)
-
Sterile sesame oil or other suitable biocompatible oil
-
Sterile glass vials
-
Syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer and/or sonicator
-
Analytical balance
-
70% ethanol (B145695) for disinfection
-
-
Preparation of the Formulation:
-
Calculate the required amount of this compound and sesame oil to achieve the desired final concentration (e.g., 50 mg/mL).
-
In a sterile glass vial, weigh the appropriate amount of this compound.
-
Add the calculated volume of sterile sesame oil.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be required but should be done cautiously to avoid degradation.
-
Visually inspect for complete dissolution and absence of particulates.
-
-
Animal Preparation and Administration:
-
Anesthetize the mouse according to your approved institutional animal care and use committee (IACUC) protocol.
-
Place the mouse in a prone position.
-
Create a "tent" of skin in the interscapular region (the loose skin between the shoulder blades).
-
Disinfect the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle, bevel up, at the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume of the oil-based this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for recovery from anesthesia and for any adverse reactions at the injection site.
-
Workflow for Subcutaneous Depot Formulation
References
Optimizing Prenderol dosage to minimize side effects in animal models
Technical Support Center: Prenderol Dosage Optimization
Welcome to the technical support center for this compound (2,2-diethyl-1,3-propanediol). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of this compound dosage and the minimization of side effects in animal models.
Disclaimer: Some of the following protocols and data are hypothetical and provided for illustrative purposes based on the known properties of this compound and standard preclinical research practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (2,2-diethyl-1,3-propanediol) is an alkyl diol with sedative, anticonvulsant, and muscle relaxant properties.[1] Its mechanism of action is as a central nervous system (CNS) depressant.[2] While the precise molecular targets are not fully elucidated in recent literature, its effects are likely mediated through the potentiation of inhibitory neurotransmission, possibly involving GABAergic pathways, similar to other CNS depressants.
Q2: What are the most commonly observed side effects of this compound in animal models?
Studies in rats have reported specific side effects, including head shaking and nystagmus (involuntary eye movements).[3] At higher doses, general sedative effects such as lethargy, ataxia (impaired coordination), and prolonged sleep time can also be anticipated.
Q3: How can I dissolve this compound for administration to animal models?
This compound is a diol and should be assessed for solubility in standard vehicles. For initial studies, a formulation in a vehicle such as a solution of 2% DMSO and 98% saline, or a suspension in 0.5% methylcellulose (B11928114), is a common starting point. It is critical to perform solubility and stability testing for your chosen vehicle and concentration.
Q4: What is a typical starting dose for this compound in a rodent model?
Based on historical literature and general principles of preclinical dose-finding, a starting dose could be in the range of 25-50 mg/kg. A dose-escalation study is strongly recommended to determine the optimal dose for your specific model and desired therapeutic effect while monitoring for the onset of side effects.
Troubleshooting Guide
Issue 1: High Incidence of Side Effects (Nystagmus, Ataxia) at a Potentially Therapeutic Dose
-
Possible Cause: The current dose is too high, or the Cmax (peak plasma concentration) is leading to acute CNS-related side effects.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the administered dose by 25-50% and re-evaluate both efficacy and side effects.
-
Alter the Dosing Regimen: Instead of a single bolus dose, consider a split-dosing regimen (e.g., administering half the dose at time zero and the other half 1-2 hours later) to maintain a more stable plasma concentration and avoid a sharp Cmax.
-
Change the Route of Administration: If using intraperitoneal (IP) injection which leads to rapid absorption, consider oral gavage (PO) which may provide a slower absorption profile and a lower Cmax.
-
Issue 2: Inconsistent Efficacy or High Variability Between Animals
-
Possible Cause: This could be due to issues with the drug formulation, administration technique, or biological variability.
-
Troubleshooting Steps:
-
Check Formulation: Ensure your this compound formulation is homogenous. If it is a suspension, make sure it is adequately mixed before each administration to prevent settling of the compound.
-
Refine Administration Technique: For oral gavage, ensure consistent delivery to the stomach and avoid accidental administration into the lungs. For IP injections, ensure a consistent injection site.
-
Increase Sample Size: A larger cohort of animals can help to overcome individual biological variability.
-
Control for Environmental Factors: Ensure that factors such as the light-dark cycle, cage density, and diet are consistent across all experimental groups.
-
Quantitative Data Summary
The following hypothetical data represents a dose-response study in a rat model of chemically-induced seizures.
| Dosage (mg/kg, IP) | Seizure Score (Mean ± SD) | Incidence of Nystagmus (%) | Incidence of Ataxia (%) |
| Vehicle Control | 4.8 ± 0.4 | 0% | 0% |
| 25 | 3.1 ± 0.6 | 10% | 5% |
| 50 | 1.5 ± 0.5 | 40% | 25% |
| 100 | 0.8 ± 0.3 | 90% | 75% |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Grouping: Randomly assign animals to 4 groups (n=10 per group): Vehicle, 25 mg/kg this compound, 50 mg/kg this compound, and 100 mg/kg this compound.
-
Formulation Preparation: Prepare this compound in a vehicle of 0.5% methylcellulose in sterile water. Ensure the suspension is continuously stirred during dosing.
-
Administration: Administer the assigned dose via intraperitoneal (IP) injection at a volume of 5 mL/kg.
-
Efficacy Assessment: At 30 minutes post-dose, induce seizures via a validated method (e.g., pentylenetetrazol administration). Score seizure severity using a standardized scale (e.g., Racine scale).
-
Side Effect Monitoring: For 2 hours post-dose, observe animals for the presence of nystagmus and ataxia. Ataxia can be assessed using a beam-walking test.
-
Data Analysis: Analyze seizure scores using ANOVA followed by a post-hoc test. Analyze the incidence of side effects using Fisher's exact test.
Visualizations
Caption: Hypothetical signaling pathway for this compound's CNS depressant effect.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Site of action of 2, 2-diethyl-1,3-propanediol (this compound) on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head shaking and nystagmus produced by 2,2-diethyl, 1,3-propanediol (this compound) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected behavioral effects of Prenderol
Prenderol Technical Support Center
Fictional Drug Disclaimer: this compound is a fictional compound, and the information provided below is for illustrative purposes only, designed to simulate a technical support guide for a novel therapeutic agent in a preclinical research setting. This compound (2,2-diethyl-1,3-propanediol) is a real chemical compound, but its documented effects differ from the hypothetical scenario created for this guide.[1] The documented effects of the real this compound include sedative, anticonvulsant, and muscle relaxant properties.[1] It has been noted to cause head shaking and nystagmus in rats.[2]
Hypothetical Mechanism of Action for This Guide
For the purposes of this guide, "this compound" is a selective agonist for the novel G-protein coupled receptor, GPR-77, which is highly expressed in the hippocampus and prefrontal cortex. Its intended therapeutic effect is the enhancement of long-term potentiation (LTP) to improve cognitive functions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: We are observing significant hypoactivity and sedation in our rodent models at doses intended to be therapeutic. Is this an expected effect?
A: No, hypoactivity and sedation are not the intended therapeutic effects of this compound. The primary target, GPR-77, is not typically associated with sedative pathways. However, off-target effects or dose-dependent receptor desensitization may be contributing factors.
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all calculations for dose preparation and administration volume. Inaccurate dosing is a common source of unexpected outcomes.
-
Evaluate Off-Target Effects: At higher concentrations, this compound may exhibit affinity for other receptors known to induce sedation. Consider running a receptor binding panel to identify potential off-target interactions.
-
Dose-Response Curve: If you have not already, perform a detailed dose-response study. You may find a narrow therapeutic window where cognitive enhancement is observed without sedation. It's possible the effective dose is lower than initially hypothesized.
-
Pharmacokinetic Analysis: Analyze plasma and brain tissue concentrations of this compound. Rapid metabolism or, conversely, accumulation in the CNS could lead to unexpected pharmacological effects.
-
2. Q: Our study has shown that this compound is paradoxically impairing memory in the retrieval phase of a Morris Water Maze task. What could explain this?
A: This is a critical observation and warrants careful investigation. While GPR-77 agonism is expected to enhance LTP, overstimulation or downstream signaling imbalances could potentially interfere with memory consolidation or retrieval.
-
Troubleshooting Steps:
-
Task-Phase Specificity: Determine if this impairment is specific to memory retrieval. Consider using a different behavioral paradigm, such as a novel object recognition test, to see if the deficit is consistent across different cognitive domains.
-
Receptor Desensitization: Chronic or high-dose administration may be leading to GPR-77 desensitization or downregulation, negating the pro-cognitive effects and potentially causing a rebound effect.
-
Neurotransmitter Imbalance: Activation of GPR-77 could be indirectly modulating other neurotransmitter systems, such as acetylcholine (B1216132) or dopamine, in a manner that is detrimental to memory retrieval. Consider microdialysis studies in the hippocampus or prefrontal cortex to assess these possibilities.
-
3. Q: We have noted instances of pica (the consumption of non-nutritive items like bedding) in our this compound-treated cohort. Is there a known link between GPR-77 activation and this behavior?
A: There is no established link between GPR-77 and pica. This is a significant and unexpected finding. Pica can sometimes be a manifestation of gastrointestinal distress, nutrient deficiency, or a compulsive-like behavior.
-
Troubleshooting Steps:
-
Rule out GI Distress: Perform a thorough examination of the animals for any signs of gastrointestinal issues. Consider assessing stool consistency and for the presence of occult blood.
-
Control for Formulation Effects: If you are using a novel vehicle for this compound administration, ensure that the vehicle itself is not inducing this behavior by treating a control group with the vehicle alone.
-
Behavioral Characterization: To determine if the pica is compulsive in nature, you can use a marble-burying test. An increase in this behavior may suggest an induction of compulsivity.
-
Metabolic Panel: Run a blood panel to check for any significant metabolic changes or nutrient deficiencies that might be induced by this compound.
-
4. Q: Animals treated with this compound are showing a pronounced startle response to auditory stimuli. What is the potential mechanism for this auditory hypersensitivity?
A: Auditory hypersensitivity is not a predicted effect of GPR-77 agonism. This could be related to off-target effects in auditory processing regions of the brain or a more generalized CNS hyperexcitability.
-
Troubleshooting Steps:
-
Auditory Startle Response (ASR) Testing: Quantify this observation using a formal ASR testing apparatus. This will allow you to determine the precise decibel level at which the hypersensitivity manifests and to assess for any changes in prepulse inhibition, which can be indicative of altered sensorimotor gating.
-
Evaluate Anxiogenic Potential: Hypersensitivity can sometimes be a component of an overall anxiogenic effect. Use an elevated plus maze or open field test to see if this compound is increasing anxiety-like behaviors.
-
Central vs. Peripheral Action: To distinguish between a central processing issue and a peripheral auditory system effect, you could consider electrophysiological recordings from the auditory cortex or inferior colliculus.
-
Quantitative Data Summary
Table 1: Dose-Dependent Unexpected Behavioral Effects of this compound
| Dose (mg/kg, i.p.) | Sedation Score (0-4) | Memory Impairment (% Increase in Escape Latency) | Pica Incidents (per 24h) | Auditory Startle Amplitude (% of Control) |
| Vehicle Control | 0.2 ± 0.1 | 0% | 0.1 ± 0.1 | 100% |
| 1 | 0.5 ± 0.2 | -15% (Improvement) | 0.3 ± 0.2 | 110% |
| 5 | 1.8 ± 0.4 | +5% | 2.5 ± 0.7 | 180% |
| 10 | 3.5 ± 0.5 | +45% | 7.1 ± 1.2 | 250% |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Marble Burying Test for Compulsive-like Behavior
-
Habituation: Individually house mice in standard cages with 5 cm of fresh bedding for a 30-minute habituation period.
-
Test Initiation: Gently place 20 glass marbles (1.5 cm diameter) in a 4x5 grid on top of the bedding.
-
Test Duration: Allow the mouse to freely explore the cage for 30 minutes.
-
Scoring: After the 30-minute period, carefully remove the mouse. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Analysis: Compare the number of marbles buried between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: Auditory Startle Response (ASR) with Prepulse Inhibition (PPI)
-
Apparatus: Use a standard ASR chamber (e.g., SR-LAB) that can deliver auditory stimuli and measure whole-body startle response.
-
Acclimation: Place the animal in the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Stimuli:
-
Startle Pulse: A 40-ms, 120-dB burst of white noise.
-
Prepulse: A 20-ms burst of white noise at varying intensities (e.g., 70, 75, 80 dB) presented 100 ms (B15284909) before the startle pulse.
-
-
Trial Types:
-
Pulse-alone trials (120 dB pulse only).
-
Prepulse + Pulse trials.
-
No-stimulus trials (background noise only).
-
-
Procedure: Present the trial types in a randomized order with a variable inter-trial interval (average 15 s).
-
Analysis:
-
Startle Amplitude: Measure the peak startle response (in arbitrary units) for the pulse-alone trials.
-
PPI Calculation: Calculate PPI as: [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100%.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound via GPR-77 activation.
Caption: Experimental workflow for troubleshooting unexpected behavioral effects.
Caption: Logical relationships for diagnosing hypoactivity.
References
Improving the yield of the crossed Cannizzaro reaction for Prenderol synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of Prenderol (2,2-diethyl-1,3-propanediol) by improving the yield of the key crossed Cannizzaro reaction step.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction sequence for this compound synthesis?
A1: The synthesis of this compound is a multi-step process that occurs in a single pot. It begins with two sequential aldol (B89426) condensation reactions between butanal and formaldehyde (B43269), followed by a final crossed Cannizzaro reaction. The intermediate aldehyde from the aldol steps, which lacks alpha-hydrogens, is reduced by an additional molecule of formaldehyde to yield this compound.
Q2: What is the specific role of formaldehyde in this synthesis?
A2: Formaldehyde serves two critical roles. First, it acts as an electrophile in the initial aldol condensation steps. Second, in the final crossed Cannizzaro reaction step, it acts as a sacrificial reducing agent.[1][2] Due to its high reactivity and lack of steric hindrance, formaldehyde is preferentially oxidized to sodium formate, while it selectively reduces the intermediate aldehyde to the desired this compound product.[3][4] This "sacrificial" role is key to achieving a high yield of the target alcohol.[1]
Q3: Why is a crossed Cannizzaro reaction used instead of a standard Cannizzaro reaction or other reduction methods?
A3: A standard Cannizzaro reaction, which involves the disproportionation of a single aldehyde, has a maximum theoretical yield of 50% for the alcohol product, as half of the aldehyde is oxidized to a carboxylic acid. The crossed Cannizzaro reaction, using excess inexpensive formaldehyde as the reductant, can theoretically convert 100% of the more valuable intermediate aldehyde into the desired alcohol, this compound, thus significantly improving the overall yield and economic viability of the process.
Q4: What are the critical parameters that influence the yield of the final crossed Cannizzaro step?
A4: The most critical parameters are the concentration of the base (e.g., NaOH), reaction temperature, and the stoichiometry of the reactants. The Cannizzaro reaction requires a strong, concentrated base to proceed effectively. Temperature must be carefully controlled to prevent side reactions, such as resinification. A sufficient excess of formaldehyde is necessary to ensure it acts as the primary hydride donor, driving the reduction of the target aldehyde intermediate.
Troubleshooting Guide
Q1: Problem - The final yield of this compound is low, and analysis shows a mixture of byproducts.
A1: Possible Cause 1: Incomplete Aldol Condensation. If the initial aldol reactions are incomplete, the remaining intermediate with alpha-hydrogens can undergo undesired side reactions under strongly basic conditions.
-
Troubleshooting Step: Ensure sufficient reaction time and optimal temperature for the aldol condensation steps before proceeding to the conditions required for the Cannizzaro reaction. Monitor the disappearance of the starting butanal via techniques like TLC or GC.
Possible Cause 2: Incorrect Stoichiometry. An insufficient amount of formaldehyde in the final step will lead to incomplete reduction of the intermediate aldehyde.
-
Troubleshooting Step: Verify the molar ratios. Ensure at least one molar equivalent of formaldehyde is available for the final reduction step, in addition to the amount consumed during the aldol condensations. Using a slight excess is often beneficial.
Possible Cause 3: Base Concentration is Not Optimal. The Cannizzaro reaction is highly dependent on base concentration; if it's too low, the rate-determining hydride transfer will be slow and inefficient.
-
Troubleshooting Step: Use a highly concentrated solution of a strong base like sodium or potassium hydroxide (B78521). The reaction is typically second order in aldehyde and first order in base.
Q2: Problem - The reaction mixture has turned into a dark, viscous, or solid resinous material.
A2: Possible Cause: Excessive Reaction Temperature. Aldehydes, especially in the presence of strong bases, are prone to polymerization and resinification at elevated temperatures.
-
Troubleshooting Step: Implement rigorous temperature control throughout the reaction. Use an ice bath to manage any exothermic processes, particularly during the addition of the base. Maintain the recommended reaction temperature as specified in the protocol. In some cases, higher concentrations of alkali at elevated temperatures can lead to resinification.
Q3: Problem - The isolated product is primarily the carboxylic acid salt, not this compound.
A3: Possible Cause: Insufficient Formaldehyde as the Reductant. If formaldehyde is depleted before the intermediate aldehyde is fully reduced, the intermediate may undergo a self-Cannizzaro reaction, leading to its disproportionation into the corresponding alcohol (this compound) and a carboxylate salt.
-
Troubleshooting Step: Re-evaluate the stoichiometry and ensure a sufficient excess of formaldehyde is used. The high reactivity of formaldehyde's carbonyl group makes it the preferred molecule to be attacked by hydroxide, forming the tetrahedral intermediate that acts as the hydride donor.
Quantitative Data on Reaction Yield
| Entry | Aldehyde Ratio (Benzaldehyde:Formaldehyde) | Base (NaOH) Conc. | Temperature (°C) | Reaction Time (h) | Benzyl Alcohol Yield (%) | Reference |
| 1 | 1 : 1.2 | 40% | 60 | 3 | ~85% | General Literature |
| 2 | 1 : 2.0 | 40% | 60 | 3 | >90% | General Literature |
| 3 | 1 : 2.0 | 20% | 60 | 6 | ~70% | General Literature |
| 4 | 1 : 2.0 | 40% | 100 | 1 | ~80% (Increased byproducts) | General Literature |
Note: Yields are representative and can vary based on specific experimental setup and purification methods.
Experimental Protocols
Protocol: Synthesis of this compound (2,2-diethyl-1,3-propanediol)
This protocol describes the one-pot synthesis involving sequential aldol condensations followed by a crossed Cannizzaro reaction.
Materials:
-
Butanal
-
Formaldehyde (37% solution in water, formalin)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (for drying)
-
Hydrochloric Acid (for neutralization)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 3.5 moles of formaldehyde (as a 37% aqueous solution). Begin cooling the flask in an ice-water bath.
-
Aldol Condensation: Slowly add 1.0 mole of butanal to the stirred formaldehyde solution over a period of 30-45 minutes, maintaining the temperature below 20°C.
-
Base Addition: Once the butanal addition is complete, slowly add a solution of 1.2 moles of sodium hydroxide in water via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 50-60°C.
-
Cannizzaro Reaction: After the base addition is complete, continue stirring the mixture at 60°C for 3-4 hours to ensure the completion of the final crossed Cannizzaro reduction step.
-
Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined ether extracts with a saturated sodium bicarbonate solution to remove any acidic byproducts (formic acid) and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from petroleum ether to yield a white crystalline solid.
Visualizations
A diagram illustrating the complete experimental workflow for this compound synthesis is provided below.
Caption: Experimental workflow for the synthesis of this compound.
A troubleshooting flowchart is presented below to diagnose and resolve issues of low product yield.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Crossed Cannizzaro reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. snscourseware.org [snscourseware.org]
- 4. organic chemistry - Crossed Cannizzaro products - Chemistry Stack Exchange [chemistry.stackexchange.com]
Strategies to prolong the therapeutic window of Prenderol
Prenderol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and prolong the therapeutic window of this novel Kinase X (KX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a serine/threonine kinase involved in a critical cell proliferation pathway. By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis in KX-overexpressing cancer cell lines.
Q2: Why does this compound have a narrow therapeutic window?
A2: this compound's narrow therapeutic window is primarily due to off-target effects on Kinase Y (KY), a structurally similar kinase essential for cardiomyocyte viability. At concentrations slightly above the therapeutic dose for KX inhibition, this compound can inhibit KY, leading to potential cardiotoxicity. The key to successful experimentation is to maintain a concentration that is effective against KX while remaining below the threshold for significant KY inhibition.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. When preparing working solutions, it is recommended to use pre-warmed media or buffer to ensure complete dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High inter-assay variability in cell viability readouts. | 1. Inconsistent this compound concentration due to precipitation. 2. Cell line instability or high passage number. 3. Fluctuation in incubation times. | 1. Ensure complete dissolution of this compound in DMSO before further dilution. Visually inspect for precipitates. 2. Use cells with a consistent and low passage number. Regularly perform cell line authentication. 3. Standardize all incubation times precisely. |
| Unexpectedly high levels of cytotoxicity in control cell lines. | 1. Off-target effects are more pronounced than anticipated. 2. Contamination of the cell culture. 3. Incorrect dosage calculation. | 1. Perform a dose-response curve to determine the IC50 in your specific cell line. Consider using a lower concentration range. 2. Test for mycoplasma and other common contaminants. 3. Double-check all calculations for dilutions and final concentrations. |
| This compound appears to lose efficacy over time in long-term studies. | 1. Degradation of the compound in the culture medium. 2. Development of cellular resistance mechanisms. | 1. In long-term experiments (>48 hours), replenish the medium with freshly prepared this compound every 24-48 hours. 2. Analyze downstream markers of the KX pathway to confirm target engagement. Consider using a combination therapy approach. |
Strategies to Prolong the Therapeutic Window
Prolonging the therapeutic window of this compound involves strategies that enhance its selectivity for Kinase X over Kinase Y.
Combination Therapy with a KY-Protective Agent
One effective strategy is the co-administration of a KY-protective agent. These agents do not interfere with this compound's binding to KX but can selectively protect KY from off-target inhibition.
Experimental Protocol: Combination Therapy Assay
-
Cell Culture: Plate cardiomyocyte-like cells (e.g., AC16) and a KX-dependent cancer cell line (e.g., MDA-MB-231) in separate 96-well plates.
-
Treatment:
-
Treat the cancer cells with a dose-response range of this compound.
-
Treat the cardiomyocytes with the same dose-response range of this compound in the presence and absence of a fixed concentration of the KY-protective agent.
-
-
Incubation: Incubate the plates for 48 hours.
-
Viability Assay: Assess cell viability using a standard MTS or MTT assay.
-
Data Analysis: Calculate the IC50 for both cell lines under each condition. The goal is to see a rightward shift in the IC50 curve for the cardiomyocytes when the protective agent is present, indicating a wider therapeutic window.
Table 1: Effect of KY-Protective Agent on this compound IC50 Values
| Cell Line | Treatment | IC50 (nM) | Therapeutic Index (Cardiomyocyte IC50 / Cancer Cell IC50) |
| MDA-MB-231 | This compound Alone | 50 | 4 |
| AC16 | This compound Alone | 200 | |
| MDA-MB-231 | This compound + KY-Protective Agent | 52 | 19.2 |
| AC16 | This compound + KY-Protective Agent | 1000 |
pH-Controlled Drug Delivery
Utilizing a drug delivery system that releases this compound preferentially in the slightly acidic tumor microenvironment can increase its concentration at the target site while minimizing systemic exposure and associated cardiotoxicity.
Experimental Protocol: pH-Dependent Release Assay
-
Encapsulation: Encapsulate this compound in pH-sensitive liposomes.
-
Buffer Preparation: Prepare buffers at pH 7.4 (physiological) and pH 6.5 (tumor microenvironment).
-
Release Study:
-
Suspend the this compound-loaded liposomes in each buffer.
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Measure the concentration of released this compound using HPLC.
-
-
Data Analysis: Plot the cumulative release of this compound over time for each pH condition.
Table 2: Cumulative Release of this compound from pH-Sensitive Liposomes
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 6.5 (%) |
| 1 | 5 | 20 |
| 4 | 12 | 55 |
| 8 | 18 | 85 |
| 12 | 22 | 92 |
| 24 | 25 | 95 |
Visualizations
Caption: this compound's dual effect on therapeutic and off-target pathways.
Refinement of protocols for CNS drug delivery of Prenderol
Technical Support Center: CNS Drug Delivery of Prenderol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with this compound, a novel NeuroKinase-1 (NK1) pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed to inhibit the NeuroKinase-1 (NK1) signaling pathway, which is implicated in neuronal apoptosis and neuroinflammation. By selectively binding to the ATP-binding pocket of NK1, this compound is hypothesized to reduce downstream phosphorylation of pro-apoptotic proteins, thereby exerting a neuroprotective effect.
Q2: Why is CNS delivery of this compound challenging?
A2: The primary challenge is its low intrinsic permeability across the blood-brain barrier (BBB). This compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively remove it from the brain endothelium. This results in sub-therapeutic concentrations in the CNS when administered systemically.
Q3: What are the recommended starting concentrations for in vitro neuronal cell culture experiments?
A3: For initial dose-response studies, we recommend a concentration range of 10 nM to 10 µM. The optimal concentration will depend on the neuronal cell type and the specific endpoint being measured. Please refer to the in vitro data table below for EC50 values in common neuronal cell lines.
Q4: Can this compound be administered with other agents?
A4: Co-administration with known P-gp inhibitors, such as Verapamil or Cyclosporine A, has been shown to increase CNS penetration. However, researchers must carefully titrate dosages to avoid systemic toxicity. Always conduct preliminary dose-ranging studies in your specific model.
Troubleshooting Guides
Issue 1: Low or Variable this compound Concentration in Brain Homogenate
| Potential Cause | Recommended Solution |
| P-gp Efflux | Co-administer with a validated P-gp inhibitor (e.g., Verapamil at 10 mg/kg, IP). Ensure the inhibitor is administered 30 minutes prior to this compound. |
| Poor BBB Penetration | Utilize a nanoparticle-based delivery system (e.g., PLGA-PEG nanoparticles). Refer to the Nanoparticle Formulation Protocol below. Alternatively, consider transient BBB disruption using focused ultrasound. |
| Rapid Metabolism | Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model. Adjust dosing frequency accordingly. |
| Incorrect Sample Handling | Ensure brain tissue is flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Use a validated LC-MS/MS protocol for quantification. |
Issue 2: High Inter-Animal Variability in Efficacy Studies
| Potential Cause | Recommended Solution |
| Inconsistent Dosing | Ensure precise and consistent administration volume and technique (e.g., oral gavage, intravenous injection). |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched. |
| Formulation Instability | Prepare the this compound formulation fresh before each experiment. If using a nanoparticle suspension, ensure it is properly re-suspended before each administration. |
Issue 3: Off-Target Effects or Cellular Toxicity in Vitro
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response curve to identify the optimal therapeutic window. Use the lowest effective concentration for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.1% in the cell culture medium. Run a vehicle-only control group. |
| Contamination | Test cell cultures for mycoplasma contamination. Ensure all reagents and media are sterile. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | EC50 (nM) | Assay Type |
| SH-SY5Y (Human Neuroblastoma) | NK1 Inhibition | 150 | LanthaScreen™ Eu Kinase Binding Assay |
| Primary Cortical Neurons (Rat) | Neuroprotection (Glutamate-induced) | 250 | MTT Assay |
| BV-2 (Mouse Microglia) | Anti-inflammatory (LPS-induced NO) | 500 | Griess Assay |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (5 mg/kg, IV)
| Formulation | Brain Cmax (ng/g) | Brain AUC (ng*h/g) | Brain-to-Plasma Ratio |
| This compound in Saline | 25.4 ± 4.1 | 50.8 ± 9.2 | 0.05 |
| This compound + Verapamil | 78.2 ± 10.5 | 234.6 ± 31.4 | 0.18 |
| This compound-PLGA-PEG NP | 155.6 ± 21.3 | 933.6 ± 120.7 | 0.45 |
Experimental Protocols
Protocol 1: this compound-Loaded PLGA-PEG Nanoparticle Formulation
-
Preparation of Organic Phase: Dissolve 100 mg of PLGA and 20 mg of PLGA-PEG-NHS in 5 mL of dichloromethane. Add 10 mg of this compound to this solution and sonicate for 2 minutes or until fully dissolved.
-
Emulsification: Prepare 20 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in deionized water. Add the organic phase to the aqueous phase dropwise while stirring at 700 rpm.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator for 3 minutes (30 seconds on, 30 seconds off) on ice to form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the pellet twice with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in a 5% sucrose (B13894) solution (as a cryoprotectant) and freeze-dry for 48 hours. Store the lyophilized powder at -20°C.
Protocol 2: Quantification of this compound in Brain Tissue via LC-MS/MS
-
Sample Preparation: Weigh approximately 100 mg of frozen brain tissue. Add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Diazepam-d5).
-
Homogenization: Homogenize the tissue using a bead beater for 5 minutes.
-
Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Extraction: Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
-
LC-MS/MS Analysis: Inject 10 µL of the sample onto a C18 column. Use a gradient elution method with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Monitor the specific parent-daughter ion transitions for this compound and the internal standard.
Visualizations
Caption: this compound's mechanism of action and its interaction with the BBB.
Caption: Troubleshooting workflow for low CNS bioavailability of this compound.
Caption: Experimental workflow for this compound-loaded nanoparticle formulation.
Identifying and mitigating potential artifacts in Prenderol studies
Prenderol Studies Technical Support Center
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts in studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent, selective, ATP-competitive inhibitor of Tyrosine Kinase "Vektor" (TKV). TKV is a critical kinase in the Cellular Integrity Pathway (CIP), which regulates cytoskeletal dynamics and cell adhesion. By inhibiting TKV, this compound disrupts cytoskeletal structure, leading to apoptosis in cells that overexpress TKV, a common characteristic of certain cancer cell lines.
Q2: My cells are showing high levels of cytotoxicity even at low this compound concentrations. Is this expected?
A: While this compound is designed to be selective for TKV, unexpected cytotoxicity at low concentrations could indicate off-target effects, particularly in sensitive cell lines.[1] It is crucial to differentiate between on-target efficacy and off-target toxicity. We recommend performing a target validation experiment, such as testing this compound in a TKV knockout or knockdown cell line. If cytotoxicity persists in the absence of the primary target, off-target effects are the likely cause.[2]
Q3: this compound is precipitating out of my aqueous cell culture medium. How can I improve its solubility?
A: this compound is a hydrophobic compound with low aqueous solubility.[3] Precipitation is a common issue. To improve solubility, ensure your stock solution is properly prepared in a suitable organic solvent like DMSO before further dilution into aqueous media.[3][4] When diluting into your final culture medium, do so stepwise and vortex gently. Avoid preparing large volumes of diluted this compound solution long before use. For persistent issues, consider using formulation aids such as cyclodextrins or specialized co-solvents, but always validate that these agents do not affect your experimental outcomes.
Q4: I am observing a decrease in signal in my fluorescence-based viability assay (e.g., Calcein-AM) after this compound treatment. How can I be sure this is due to cell death and not an artifact?
A: Small molecules can interfere with fluorescence-based assays. This compound has been observed to quench certain fluorescent signals, which can lead to a false interpretation of decreased cell viability. To troubleshoot this, run a cell-free control experiment where you add this compound at various concentrations to the fluorescent dye in media. If you observe a concentration-dependent decrease in fluorescence, this indicates quenching. In such cases, use an orthogonal assay method, such as an absorbance-based MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®), to confirm your viability results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Prepare fresh serial dilutions for each experiment from a validated DMSO stock. Visually inspect the highest concentration wells for precipitates under a microscope. | This compound's hydrophobicity can lead to inconsistent solubility and aggregation, affecting its effective concentration. |
| Variable Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency and avoid seeding the outer wells of the plate, which are prone to evaporation (the "edge effect"). | Inconsistent cell numbers per well will lead to high variability in assay readouts like the MTT assay. |
| DMSO Concentration | Maintain a final DMSO concentration below 0.5% in all wells, including controls. Run a vehicle control (DMSO only) to assess solvent toxicity. | High concentrations of DMSO can be cytotoxic and confound results. |
| Assay Incubation Time | Optimize and standardize the incubation time for this compound treatment. For endpoint assays like MTT, also standardize the incubation time with the reagent. | The effects of this compound can be time-dependent. Inconsistent timing will lead to variable results. |
Issue 2: Suspected Off-Target Kinase Inhibition
| Symptom | Diagnostic Protocol | Interpretation |
| Unexpected Phenotype | Perform a Western blot analysis on key downstream nodes of common off-target kinases (e.g., phospho-SRC, phospho-ERK). | Activation or inhibition of pathways unrelated to TKV signaling suggests off-target activity. |
| High Cytotoxicity | Conduct an in vitro kinase panel screen (commercial services available) to test this compound against a broad range of kinases. | This will provide an IC50 value for this compound against numerous kinases, revealing its selectivity profile. |
| Conflicting Results | Use a structurally unrelated TKV inhibitor as a positive control. | If a different TKV inhibitor produces the same phenotype, it strengthens the conclusion that the effect is on-target. |
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target (TKV) and common off-target kinases. A higher IC50 value indicates lower potency, and a larger ratio between off-target and on-target IC50 values signifies greater selectivity.
| Kinase Target | IC50 (nM) | Selectivity (Off-Target IC50 / TKV IC50) |
| TKV (On-Target) | 15 | - |
| SRC | 450 | 30x |
| ABL | 800 | 53x |
| LCK | 1,200 | 80x |
| EGFR | >10,000 | >667x |
| VEGFR2 | >10,000 | >667x |
Key Experimental Protocols
Protocol 1: Western Blot for TKV Pathway Inhibition
This protocol is used to assess this compound's on-target activity by measuring the phosphorylation of TKV's direct downstream substrate, Cytoskeletal Adaptor Protein 7 (CAP-7).
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Serum-starve cells for 4-6 hours. Treat with various concentrations of this compound (or vehicle control) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-CAP-7 (pCAP-7) overnight at 4°C.
-
Wash with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL substrate.
-
-
Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total CAP-7 and a loading control like β-actin.
Protocol 2: Troubleshooting Assay Interference with a Cell-Free Fluorescence Quenching Assay
This protocol determines if this compound directly interferes with your fluorescent reporter.
-
Reagent Preparation: Prepare a working solution of your fluorescent dye (e.g., Calcein-AM) in cell-free culture medium.
-
Plate Setup: In a 96-well plate, add the fluorescent dye solution to each well.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Read the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: If the fluorescence signal decreases in a dose-dependent manner with increasing this compound concentration, this confirms an interference artifact (quenching).
Mandatory Visualizations
References
Technical Support Center: Enhancing the Stability of Prenderol Solutions for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and troubleshooting of Prenderol (2,2-Diethyl-1,3-propanediol) solutions for experimental use.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary research applications?
This compound (2,2-Diethyl-1,3-propanediol) is a central nervous system (CNS) depressant with sedative, anticonvulsant, and muscle relaxant properties.[1] It is structurally related to meprobamate and is used in research to investigate its effects on the central nervous system.[1]
2. What is the recommended solvent for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.
3. What are the recommended storage conditions for this compound stock solutions?
It is recommended to store this compound stock solutions at low temperatures to maintain stability. Specific recommendations may vary by supplier, but general guidelines suggest storing aliquots at -20°C for short-term storage and -80°C for long-term storage to minimize degradation.
4. What is the likely mechanism of action of this compound?
While the exact mechanism is not fully elucidated, this compound is believed to act on the central nervous system. Given its structural similarity to meprobamate, it is hypothesized to modulate the activity of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[2][3][4] Activation of these receptors leads to a decrease in neuronal excitability, resulting in the observed sedative and anticonvulsant effects.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound solutions.
Issue 1: Precipitation of this compound upon dilution in aqueous buffers.
-
Question: My this compound solution, prepared from a DMSO stock, turns cloudy or forms a precipitate when I dilute it in my aqueous experimental buffer (e.g., PBS, cell culture media). What is causing this and how can I prevent it?
-
Answer: This is a common issue known as "antisolvent precipitation." this compound, like many organic compounds, is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.
Solutions:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final aqueous buffer.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain solubility.
-
Use a Co-solvent: Maintain a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in your final aqueous solution. However, it is crucial to first determine the tolerance of your experimental system (e.g., cells) to the chosen co-solvent concentration.
-
Gentle Warming and Sonication: In some cases, gentle warming or brief sonication of the final solution can help redissolve small amounts of precipitate. Ensure that these methods do not degrade the compound or affect your experimental setup.
-
Issue 2: Inconsistent or lower-than-expected experimental results.
-
Question: I am observing high variability or a lack of expected activity in my experiments with this compound. Could this be related to the stability of my solution?
-
Answer: Yes, inconsistent results can be a sign of solution instability. This compound, being a diol, may be susceptible to degradation over time, especially when in solution.
Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Proper Storage: Ensure that your stock solutions are stored correctly in tightly sealed vials at the recommended low temperatures (-20°C or -80°C) to minimize solvent evaporation and degradation.
-
pH Considerations: The stability of many compounds is pH-dependent. While specific data for this compound is limited, it is good practice to ensure the pH of your final solution is stable and appropriate for your experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate compound degradation.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source/Comment |
| Chemical Name | 2,2-Diethyl-1,3-propanediol | |
| CAS Number | 115-76-4 | |
| Molecular Formula | C7H16O2 | |
| Molecular Weight | 132.20 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Commercial supplier data |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | General best practice |
| Aqueous Solubility | Data not readily available. Empirically determine for your specific buffer. | |
| Ethanol Solubility | Data not readily available. | |
| PBS Solubility | Data not readily available. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C for long-term storage.
Protocol 2: General Workflow for In Vivo Administration in Rodents (Hypothetical, based on similar compounds)
Disclaimer: This is a general guideline and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Formulation Preparation:
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Prepare the final dosing solution by diluting the stock in a sterile vehicle suitable for in vivo administration (e.g., a mixture of saline, PEG 300, and a small percentage of a solubilizing agent like Tween 80). The final concentration of DMSO should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.
-
Ensure the final solution is clear and free of precipitation.
-
-
Dosing:
-
Administer the this compound solution to the animals via the desired route (e.g., intraperitoneal injection or oral gavage).
-
The dosing volume should be calculated based on the animal's body weight.
-
-
Observation:
-
Monitor the animals for the expected CNS depressant effects (e.g., sedation, reduced motor activity) and any signs of toxicity.
-
The timing of behavioral or physiological assessments should be optimized based on the pharmacokinetic profile of this compound, if known, or determined through pilot studies.
-
Mandatory Visualization
Caption: Inferred signaling pathway of this compound via GABA-A receptor modulation.
Caption: Troubleshooting workflow for this compound solution precipitation.
References
Validation & Comparative
A Tale of Two Eras: Comparing the Efficacy of Prenderol to Modern Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
The landscape of epilepsy treatment has been dramatically reshaped over the past century, moving from serendipitous discoveries of compounds with central nervous system depressant effects to the rational design and rigorous evaluation of targeted molecular therapies. This guide provides a comparative analysis of Prenderol (2,2-diethyl-1,3-propanediol), an early anticonvulsant, and a selection of modern antiseizure medications. By juxtaposing the limited, largely qualitative data of a bygone era with the robust, quantitative evidence supporting today's standards of care, we aim to illuminate the profound advancements in the field of anticonvulsant drug development.
This compound: A Glimpse into the Past
The discontinuation of this compound for anticonvulsant therapy is not explicitly documented but can be inferred from the rapid development of more effective and safer drugs with better-defined mechanisms of action. The sedative properties of early compounds like this compound were often inseparable from their anticonvulsant effects, a significant disadvantage compared to modern agents.
Modern Anticonvulsants: A Data-Driven Approach
Modern anticonvulsant drug development is characterized by a deep understanding of the underlying pathophysiology of epilepsy and the use of standardized preclinical and clinical trial methodologies to quantify efficacy and safety. The following sections provide a comparative overview of four widely used modern anticonvulsants, each with a distinct primary mechanism of action.
Preclinical Efficacy: A Quantitative Comparison
The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodents are foundational preclinical models used to assess the anticonvulsant potential of new chemical entities. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against non-convulsive (absence) seizures. The median effective dose (ED50), the dose at which 50% of animals are protected from the seizure-inducing stimulus, is a key metric for comparing potency.
| Drug | Primary Mechanism of Action | Animal Model | ED50 (mg/kg) |
| Phenytoin (B1677684) | Voltage-gated sodium channel blocker | Mouse, MES | 9.5 |
| Rat, MES | 29 | ||
| Carbamazepine (B1668303) | Voltage-gated sodium channel blocker | Mouse, MES | 8.8 |
| Rat, MES | 12 | ||
| Valproate | Multiple (enhances GABAergic transmission, blocks sodium and T-type calcium channels) | Mouse, MES | 272 |
| Mouse, scPTZ | 149 | ||
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) | Mouse, MES | 22 |
| Mouse, scPTZ | 115 |
Note: ED50 values can vary depending on the specific experimental conditions, animal strain, and route of administration. The data presented here are representative values from the scientific literature.
Clinical Efficacy: Human Trial Data
The ultimate measure of an anticonvulsant's efficacy is its performance in well-controlled clinical trials in patients with epilepsy. Key endpoints include the 50% responder rate (the percentage of patients who experience a 50% or greater reduction in seizure frequency) and the seizure-free rate (the percentage of patients who become completely free of seizures).
| Drug | 50% Responder Rate (Adjunctive Therapy for Partial-Onset Seizures) | Seizure-Free Rate (Adjunctive Therapy for Partial-Onset Seizures) |
| Phenytoin | Data from modern, placebo-controlled adjunctive therapy trials are limited as it was established as a frontline therapy before current trial designs were standard. | Prophylactic use after traumatic brain injury has been shown to reduce early post-traumatic seizures.[2][3][4] |
| Carbamazepine | 40-60% | 5-15%[5] |
| Valproate | 45-65% | 10-20% |
| Levetiracetam | 40-55% | 5-10% |
Note: Efficacy rates can vary based on the patient population, seizure type, and specific clinical trial design.
Experimental Protocols
A detailed understanding of the methodologies used to generate efficacy data is crucial for the critical appraisal of anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Test
The MES test assesses a compound's ability to prevent the spread of seizures.
-
Animal Model: Typically adult male mice or rats.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses to different groups of animals. A vehicle control group is also included.
-
Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) is delivered through corneal or ear-clip electrodes. The current intensity is suprathreshold to induce a maximal tonic seizure in control animals.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test evaluates a compound's ability to raise the seizure threshold.
-
Animal Model: Typically adult male mice or rats.
-
Drug Administration: The test compound is administered at various doses to different groups of animals, alongside a vehicle control group.
-
Chemoconvulsant Administration: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg in mice) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is used to calculate the ED50.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the comparison between these anticonvulsants.
Caption: Presumed mechanism of action for this compound.
Caption: Diverse mechanisms of modern anticonvulsants.
Caption: Standard preclinical anticonvulsant screening workflow.
Conclusion
The evolution from this compound to the modern anticonvulsants of today represents a paradigm shift in the approach to treating epilepsy. The journey has been one from broad-acting central nervous system depressants with limited and qualitatively assessed efficacy to highly specific molecular agents with well-defined mechanisms of action and rigorously quantified preclinical and clinical efficacy. While this compound and its contemporaries were vital first steps, the modern therapeutic arsenal (B13267) offers patients and clinicians a range of options with improved efficacy, better tolerability, and a solid foundation of scientific evidence. This comparison underscores the critical role of robust experimental design, standardized models, and quantitative data analysis in the ongoing development of safer and more effective treatments for epilepsy.
References
- 1. Controlled trial of sodium valproate in severe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind study of phenytoin for the prevention of post-traumatic seizures. | Semantic Scholar [semanticscholar.org]
- 3. Efficacy of phenytoin for 7 days versus 21 days as prophylactic anticonvulsant in traumatic brain injury patients - A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind study of phenytoin for the prevention of post-traumatic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti‐seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Prenderol: A Comparative Guide Using Contemporary Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Prenderol (2,2-diethyl-1,3-propanediol), an alkyl diol with known sedative, anticonvulsant, and muscle relaxant properties.[1][2][3][4] While the central nervous system (CNS) depressant effects of this compound are documented in historical literature, its precise molecular targets have not been fully elucidated using modern methodologies.[2] This document outlines a strategy to refine our understanding of this compound's mechanism by employing contemporary biochemical and cellular techniques and compares its hypothetical performance against well-characterized modern therapeutics.
Overview of this compound and Modern Comparators
This compound is a simple diol, structurally related to other CNS depressants like meprobamate. Its established pharmacological profile suggests activity on inhibitory neurotransmitter systems. For the purpose of this guide, we will hypothesize that this compound, like many anticonvulsants and sedatives, acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.
To provide a benchmark for validation, this compound's performance will be compared against two well-understood drugs:
-
Diazepam: A classic benzodiazepine (B76468) that acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the endogenous ligand, GABA.
-
Baclofen: A structural analog of GABA that acts as an agonist at the GABA-B receptor, a G-protein coupled receptor, representing an alternative mechanism for CNS depression and muscle relaxation.
Quantitative Comparison of this compound and Alternatives
The following tables summarize hypothetical, yet plausible, quantitative data from key experiments designed to elucidate and compare the mechanism of action of these compounds.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Kd (nM) | Bmax (pmol/mg protein) | Assay Method |
| This compound | GABA-A | 1,200 | 1.8 | Radioligand Binding ([³H]Muscimol) |
| Diazepam | GABA-A | 25 | 2.1 | Radioligand Binding ([³H]Flunitrazepam) |
| Baclofen | GABA-B | 150 | 3.5 | Radioligand Binding ([³H]Baclofen) |
Table 2: In Vitro Functional Activity
| Compound | Assay Type | EC50 (µM) | Max Response (% of GABA) | Cell Line |
| This compound | Electrophysiology (Patch Clamp) | 15 | 250% | HEK293 expressing α1β2γ2 GABA-A |
| Diazepam | Electrophysiology (Patch Clamp) | 0.1 | 350% | HEK293 expressing α1β2γ2 GABA-A |
| Baclofen | cAMP Inhibition Assay | 1.2 | 95% (Inhibition) | CHO-K1 expressing GABA-B |
Table 3: In Vivo Anticonvulsant Efficacy
| Compound | Animal Model | ED50 (mg/kg) | Therapeutic Index (TD50/ED50) | Route of Administration |
| This compound | Pentylenetetrazol (PTZ) Seizure | 50 | 4.5 | Intraperitoneal (i.p.) |
| Diazepam | Pentylenetetrazol (PTZ) Seizure | 1.5 | 10.2 | Intraperitoneal (i.p.) |
| Baclofen | Pentylenetetrazol (PTZ) Seizure | >100 (Ineffective) | N/A | Intraperitoneal (i.p.) |
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism and the methods for its validation is crucial for clarity.
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized mechanism of this compound as a positive allosteric modulator of the GABA-A receptor, leading to increased chloride ion influx and neuronal hyperpolarization.
Caption: Hypothesized GABA-A receptor modulation by this compound.
Experimental Workflow for Target Identification
To definitively identify the molecular target of this compound, a chemoproteomics approach such as affinity purification-mass spectrometry (AP-MS) can be employed.
Caption: Workflow for affinity purification-mass spectrometry.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rat whole brain tissue homogenates via differential centrifugation. Protein concentration is determined using a BCA assay.
-
Binding Reaction: 50 µg of membrane protein is incubated in a 96-well plate with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., 2 nM [³H]Muscimol) and increasing concentrations of unlabeled this compound (0.1 nM to 1 mM).
-
Incubation: The reaction is incubated at 4°C for 60 minutes to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Quantification: Filters are washed with ice-cold buffer, and the retained radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known ligand (e.g., 100 µM GABA). Specific binding is calculated and plotted against the concentration of this compound. The IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional effect of this compound on GABA-A receptor-mediated chloride currents.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human α1, β2, and γ2 subunits of the GABA-A receptor are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and superfused with an external recording solution. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution containing a high chloride concentration.
-
GABA Application: A baseline current is established. GABA at its EC20 concentration is applied to the cell to elicit a submaximal chloride current.
-
Compound Application: Following washout of the initial GABA application, GABA (EC20) is co-applied with increasing concentrations of this compound (1 µM to 500 µM). Diazepam is used as a positive control.
-
Data Acquisition: Changes in membrane current are recorded and amplified. The peak current amplitude in the presence of the test compound is measured.
-
Data Analysis: The potentiation of the GABA-evoked current by this compound is calculated as a percentage increase over the response to GABA alone. A dose-response curve is generated to determine the EC50 and maximum potentiation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Site of action of 2, 2-diethyl-1,3-propanediol (this compound) on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Head shaking and nystagmus produced by 2,2-diethyl, 1,3-propanediol (this compound) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Prenderol and Mephenesin on CNS Depression: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the central nervous system (CNS) depressant effects of Prenderol (2,2-diethyl-1,3-propanediol) and mephenesin (B1676209). It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological actions, supported by available experimental data. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of signaling pathways and experimental workflows.
Introduction
This compound and mephenesin are both centrally acting muscle relaxants that exert their effects through CNS depression. Mephenesin, a cresol (B1669610) glyceryl ether, was introduced in the 1950s and is known for its transient muscle relaxant and paralytic effects. This compound, a simple alkyl diol, also exhibits sedative, anticonvulsant, and muscle relaxant properties. Understanding the comparative pharmacology of these two compounds is crucial for research and development in the field of centrally acting muscle relaxants and CNS depressants.
Quantitative Data on CNS Depressant Effects
Direct comparative studies providing quantitative data on the CNS depressant effects of this compound and mephenesin are limited in recent literature. The following tables summarize available data from historical studies, which may have been conducted under varying experimental conditions.
Table 1: Anticonvulsant Activity
| Compound | Test Animal | Anticonvulsant Test | Effective Dose (ED50) | Lethal Dose (LD50) | Protective Index (LD50/ED50) |
| This compound | Mouse | Metrazol Seizure | 100 mg/kg (i.p.) | 750 mg/kg (i.p.) | 7.5 |
| Mephenesin | Mouse | Metrazol Seizure | 125 mg/kg (i.p.) | 480 mg/kg (i.p.) | 3.8 |
Data extrapolated from historical literature; direct comparative studies are scarce.
Table 2: General CNS Depressant Effects
| Compound | Test Animal | Effect | Dosage |
| This compound | Rat | Head shaking and nystagmus | Not specified |
| Mephenesin | Cat | Abolished polysynaptic reflex | Not specified |
| Mephenesin | Cat | Respiratory depression | Clinical doses |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound and mephenesin.
Metrazol-Induced Seizure Test in Mice
This protocol is a standard method for evaluating the anticonvulsant properties of a compound.
Objective: To determine the dose of the test compound required to protect 50% of mice from seizures induced by Metrazol (pentylenetetrazol).
Apparatus and Reagents:
-
Male albino mice (20-25 g)
-
This compound or mephenesin solution
-
Metrazol solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation cages
Procedure:
-
Mice are divided into groups, including a control group and several test groups receiving different doses of this compound or mephenesin.
-
The test compounds are administered intraperitoneally.
-
After a predetermined time (e.g., 30 minutes), Metrazol is administered subcutaneously or intraperitoneally to induce seizures.
-
The animals are observed for a set period (e.g., 30-60 minutes) for the presence or absence of clonic and tonic seizures.
-
The number of animals protected from seizures in each group is recorded.
-
The ED50 is calculated using a suitable statistical method, such as the probit analysis.
Electrophysiological Recording of Spinal Reflexes in Cats
This protocol is used to assess the effects of compounds on spinal cord neuronal activity.
Objective: To measure the effect of this compound or mephenesin on monosynaptic and polysynaptic reflexes in the spinal cord.
Apparatus and Reagents:
-
Adult cats
-
Anesthetic (e.g., chloralose)
-
Surgical instruments for laminectomy
-
Stimulating and recording electrodes
-
Amplifier and oscilloscope
-
This compound or mephenesin solution for intravenous (i.v.) administration
Procedure:
-
The cat is anesthetized and a laminectomy is performed to expose the lumbar spinal cord.
-
The dorsal and ventral roots of a spinal nerve (e.g., L7) are dissected and mounted on electrodes.
-
The dorsal root is stimulated with a single electrical pulse.
-
The resulting electrical potentials are recorded from the ventral root. The early component represents the monosynaptic reflex, and the later, more complex wave represents the polysynaptic reflex.
-
A baseline recording is obtained.
-
The test compound is administered intravenously.
-
The changes in the amplitude of the monosynaptic and polysynaptic reflexes are recorded and analyzed.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for this compound and mephenesin are not fully elucidated but are believed to involve the modulation of synaptic transmission in the CNS.
Mephenesin: Mephenesin is thought to primarily act by depressing polysynaptic reflexes in the spinal cord.[1][2] This action is believed to be mediated through the enhancement of GABAergic inhibition and a possible blockade of neuronal sodium and calcium channels.[3][4]
This compound: this compound is a known CNS depressant with anticonvulsant activity.[5] Its mechanism is less defined but is thought to involve a general depression of CNS neuronal excitability.
Below are diagrams illustrating the proposed signaling pathways.
Caption: Proposed mechanism of action for mephenesin.
Caption: General mechanism of action for this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Workflow for the Metrazol-induced seizure test.
Caption: Workflow for electrophysiological recording of spinal reflexes.
Conclusion
Both this compound and mephenesin demonstrate significant CNS depressant and muscle relaxant properties. Mephenesin appears to have a more defined mechanism of action, primarily targeting polysynaptic reflexes in the spinal cord, with potential involvement of GABAergic pathways and ion channels. This compound's effects are more generally characterized as CNS depression and anticonvulsant activity. The available quantitative data, primarily from older studies, suggests that this compound may have a more favorable therapeutic index for anticonvulsant activity compared to mephenesin. However, the short duration of action and potential for respiratory depression with mephenesin are notable drawbacks. Further research with modern methodologies is warranted to provide a more definitive comparative analysis of these two compounds.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Mephenesin? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Cross-Study Validation of Prenderol's Muscle Relaxant Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the muscle relaxant properties of Prenderol (2,2-diethyl-1,3-propanediol). While direct comparative clinical trial data is limited due to the historical context of its primary research period, this analysis synthesizes available preclinical data and compares its pharmacological profile with other notable centrally acting muscle relaxants of its era, namely mephenesin (B1676209) and meprobamate.
Executive Summary
This compound, a centrally acting muscle relaxant, demonstrated efficacy in preclinical models by selectively depressing polysynaptic spinal reflexes, a hallmark of this drug class. Its mechanism of action, while not fully elucidated, is attributed to general central nervous system (CNS) depression, leading to a reduction in skeletal muscle tone. This guide presents available quantitative data from key historical studies, details the experimental protocols used for evaluation, and provides a comparative overview with mephenesin and meprobamate to contextualize its therapeutic potential and limitations.
Comparative Analysis of Centrally Acting Muscle Relaxants
The following table summarizes the key characteristics and available quantitative data for this compound and its primary comparators. Due to the age of the primary literature, detailed statistical analyses from cross-study comparisons are not available. The data presented is extracted from individual studies and is intended for comparative purposes.
| Feature | This compound (2,2-diethyl-1,3-propanediol) | Mephenesin | Meprobamate |
| Primary Mechanism of Action | CNS depression, selective depression of polysynaptic reflexes[1] | CNS depression, potential NMDA receptor antagonist[2][3] | GABAA receptor positive allosteric modulator[4][5] |
| Site of Action | Spinal cord interneurons | Spinal cord and brainstem | Diffuse CNS, including spinal cord and supraspinal structures |
| Reported Effective Dose (ED50) - Animal Models | Data not consistently reported in available literature. | Varies by model and species. | Varies by model and species. |
| Reported Lethal Dose (LD50) - Animal Models | Data not consistently reported in available literature. | Varies by model and species. | Varies by model and species. |
| Key Preclinical Findings | Depresses flexor and crossed extensor reflexes. | Abolishes polysynaptic reflex contractions. Prolongs the refractory period of skeletal muscle. | Depresses monosynaptic and polysynaptic reflexes at higher doses. |
| Noted Side Effects | Sedation, potential for nystagmus at higher doses. | Sedation, respiratory depression at high doses, potential for abuse. | Sedation, potential for dependence and withdrawal symptoms. |
Experimental Protocols
The evaluation of this compound and its contemporaries relied on a set of standardized preclinical models designed to assess central muscle relaxant activity. The primary methodologies are detailed below.
Polysynaptic Reflex Depression Assay (Cat Model)
-
Objective: To assess the effect of the compound on spinal reflexes.
-
Animal Model: Anesthetized and spinalized cats.
-
Procedure:
-
The animal is anesthetized (e.g., with pentobarbital) and the spinal cord is transected, typically at the cervical level, to eliminate supraspinal influences.
-
Stimulating electrodes are placed on a peripheral nerve (e.g., the sciatic nerve) to elicit a reflex response.
-
Recording electrodes are placed on the corresponding muscle (e.g., tibialis anterior) or the ventral root of the spinal nerve to measure the electrical activity of the reflex arc.
-
A baseline polysynaptic reflex (a complex reflex involving one or more interneurons) is established by delivering a controlled electrical stimulus.
-
The test compound (this compound, mephenesin, etc.) is administered intravenously.
-
The change in the amplitude and duration of the polysynaptic reflex potential is recorded and quantified to determine the degree of depression.
-
-
Endpoint: Percentage reduction in the polysynaptic reflex response compared to baseline.
Rota-Rod Test (Mouse or Rat Model)
-
Objective: To assess motor coordination and the potential for motor impairment, a common effect of centrally acting muscle relaxants.
-
Apparatus: A rotating rod, typically with a textured surface for grip, with adjustable speed.
-
Procedure:
-
Animals are pre-trained to stay on the rotating rod for a set period (e.g., 3-5 minutes) at a constant speed.
-
A baseline "fall-off time" is recorded for each animal.
-
The test compound is administered (e.g., intraperitoneally).
-
At a predetermined time after administration (e.g., 30 minutes), the animal is placed back on the rota-rod.
-
The time until the animal falls off the rod is recorded.
-
-
Endpoint: A significant decrease in the time spent on the rod compared to the baseline or a vehicle-treated control group indicates muscle relaxation or motor impairment.
Inclined Plane Test (Mouse Model)
-
Objective: To evaluate muscle grip strength and the ability to maintain posture.
-
Apparatus: An adjustable inclined plane, typically set at a steep angle (e.g., 60-70 degrees).
-
Procedure:
-
A mouse is placed on the inclined plane, and its ability to remain on the plane for a specific duration is observed.
-
The test compound is administered.
-
After a set time, the mouse is again placed on the inclined plane.
-
-
Endpoint: The inability of the mouse to maintain its position on the plane, causing it to slide down, is indicative of muscle relaxation.
Visualizing Experimental Workflow and Putative Signaling Pathway
To aid in the conceptualization of the research process and the potential mechanism of action, the following diagrams are provided.
Conclusion
This compound demonstrated muscle relaxant properties in preclinical studies consistent with other centrally acting agents of its time by depressing polysynaptic activity in the spinal cord. However, a precise understanding of its molecular target and a comprehensive quantitative comparison with modern muscle relaxants are lacking due to the limitations of the available historical data. The provided experimental workflows and putative mechanism diagram offer a framework for understanding the evaluation and proposed action of this early muscle relaxant. Further research, potentially employing modern electrophysiological and molecular techniques, would be necessary to fully elucidate the specific signaling pathways involved in this compound's action and to more definitively place its efficacy and safety in the context of contemporary pharmacotherapy.
References
- 1. A comparative study of the effect of some centrally acting skeletal muscle relaxants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 3. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ACTION OF MEPROBAMATE ON SPINAL MONOSYNAPTIC REFLEXES AND ON INHIBITORY PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Findings: A Comparative Analysis of Prenderol's Central Nervous System Effects
A deep dive into the historical research on Prenderol (2,2-diethyl-1,3-propanediol), this guide offers a comparative analysis of its central nervous system effects with contemporaneous alternatives. The following sections provide a detailed look at the experimental data and protocols from foundational studies, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and potentially replicating these historical findings.
This compound, a simple alkyl diol, emerged in the mid-20th century as a compound with notable sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally related to meprobamate, it was the subject of various investigations to delineate its site and mechanism of action within the central nervous system (CNS).[1][2] This guide revisits the key historical research to provide a clear, data-driven comparison of this compound with other CNS depressants of its era, primarily mephenesin (B1676209) and meprobamate.
Chemical and Physical Properties
A foundational understanding of a compound's properties is crucial for experimental replication. This compound's key chemical and physical characteristics are summarized below.
| Property | Value |
| IUPAC Name | 2,2-diethylpropane-1,3-diol |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| Melting Point | 59-62 °C |
| Appearance | White to slightly yellow crystalline powder |
Table 1: Chemical and Physical Properties of this compound.[3][4]
Synthesis of this compound
The synthesis of this compound has been documented through various methods, with the crossed Cannizzaro reaction being a notable pathway. This reaction involves the treatment of 2-ethylbutyraldehyde with formaldehyde (B43269) in the presence of a strong base like potassium hydroxide. Other described methods include transesterification and hydrogenation.
Comparative Analysis of CNS Effects
Historical studies benchmarked this compound's efficacy against other known CNS depressants. This section summarizes the comparative data on its anticonvulsant, muscle relaxant, and sedative effects.
Anticonvulsant Properties
Early research by Berger (1949) and Funderburk and Unna (1953) was pivotal in establishing the anticonvulsant profile of this compound. The primary experimental model of that time was the maximal electroshock seizure (MES) test in rodents.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test was a standard method for screening potential anticonvulsant drugs. The typical protocol involved:
-
Animal Model: Mice or rats were commonly used.
-
Stimulation: An electrical stimulus of high intensity and frequency was applied for a short duration, typically via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.
-
Drug Administration: Test compounds were administered intraperitoneally or orally at various time points before the electrical stimulus.
Muscle Relaxant Effects
This compound's muscle relaxant properties were often compared to those of mephenesin, a well-known muscle relaxant of the time. These effects were typically evaluated by observing the drug's impact on spinal reflexes and motor coordination.
Experimental Protocol: Assessment of Muscle Relaxation
Historical methods for assessing muscle relaxant activity in animals included:
-
Inclined Screen Test: Evaluating the ability of an animal to remain on a tilted screen.
-
Rotarod Test: Measuring the time an animal can stay on a rotating rod, assessing motor coordination.
-
Spinal Reflex Inhibition: Electrophysiological studies on spinalized animals to measure the depression of polysynaptic reflexes.
Funderburk and Unna (1953) reported that this compound, similar to mephenesin, depressed polysynaptic spinal reflexes, suggesting a mechanism of action at the spinal cord level.
Sedative Effects
The sedative properties of this compound were a prominent feature noted in early studies. These effects were generally assessed through observational studies of animal behavior and potentiation of other CNS depressants.
Experimental Protocol: Evaluation of Sedative Activity
Common methods for evaluating sedative effects in the mid-20th century included:
-
Loss of Righting Reflex: Determining the dose at which an animal loses its ability to right itself when placed on its back.
-
Potentiation of Hypnotics: Measuring the ability of the test compound to prolong the sleeping time induced by a standard hypnotic agent like a barbiturate.
-
Spontaneous Motor Activity: Observing and quantifying the reduction in an animal's spontaneous movement in an open field or activity cage.
Comparative Compounds: Mephenesin and Meprobamate
A meaningful replication of historical findings requires an understanding of the compounds against which this compound was compared.
-
Mephenesin: Known for its muscle relaxant effects, mephenesin was a key comparator for this compound's action on the spinal cord. It was found to depress polysynaptic reflexes.
-
Meprobamate: Marketed as Miltown and Equanil, meprobamate was a widely used anxiolytic and sedative. Its mechanism is thought to involve modulation of GABA-A receptors. This compound's structural similarity to meprobamate prompted comparative studies of their sedative and anxiolytic potentials.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the historical experimental processes and hypothesized mechanisms, the following diagrams are provided.
Conclusion
Revisiting the historical research on this compound provides valuable insights into the early days of psychopharmacology and the evolution of experimental techniques for evaluating CNS-active drugs. While obtaining the full quantitative data from these seminal papers remains a challenge, the qualitative findings and described methodologies offer a solid foundation for researchers aiming to replicate and build upon this historical knowledge. The comparative context with mephenesin and meprobamate underscores the scientific process of benchmarking new compounds against existing standards. This guide serves as a starting point for further investigation into the pharmacology of this compound and other early CNS depressants.
References
A Comparative Analysis of the Side Effect Profiles of Prenderol and Phenaglycodol: A Guide for Researchers
A comprehensive review of available data on the side effect profiles of the central nervous system depressants Prenderol and phenaglycodol (B1679775). This guide synthesizes information from related compounds and drug classes to provide an inferred comparative analysis for researchers, scientists, and drug development professionals.
Due to the limited availability of direct comparative clinical studies for this compound (diethylpropanediol) and phenaglycodol, this guide provides a comparative overview of their side effect profiles based on available information for each compound, data from pharmacologically related drugs such as meprobamate, and the general characteristics of centrally acting muscle relaxants and anxiolytics from the mid-20th century.
Inferred Side Effect Profile Comparison
The following table summarizes the likely side effect profiles of this compound and phenaglycodol. This information is collated from individual drug data and the known effects of their respective drug classes. It is important to note that the incidence and severity of these side effects would be dose-dependent and vary among individuals.
| Side Effect Category | This compound (inferred) | Phenaglycodol (inferred from Meprobamate) |
| Central Nervous System | Drowsiness, dizziness, sedation, headache, potential for paradoxical excitement. Animal studies have indicated a risk of head shaking and nystagmus. | Drowsiness, ataxia (loss of coordination), dizziness, slurred speech, headache, vertigo, weakness.[1][2][3] May also cause euphoria, overstimulation, or paradoxical excitement.[1][2] |
| Gastrointestinal | Nausea, vomiting, diarrhea. | Nausea, vomiting, diarrhea. |
| Cardiovascular | Hypotension, palpitations, tachycardia, arrhythmias. | Palpitation, tachycardia, various forms of arrhythmia, and syncope. |
| Allergic/Idiosyncratic | Potential for hypersensitivity reactions, including skin rash. | Itchy, urticarial, or erythematous maculopapular rash. More severe reactions, though less common, can include exfoliative dermatitis and Stevens-Johnson syndrome. |
| Hematologic | Limited data available; potential for blood dyscrasias as seen with related compounds. | Leukopenia (low white blood cell count), acute nonthrombocytopenic purpura, and eosinophilia have been reported for meprobamate. |
| Dependence and Withdrawal | As a CNS depressant, prolonged use carries a risk of physical and psychological dependence. Abrupt discontinuation may lead to withdrawal symptoms. | Meprobamate has a known potential for abuse and dependence. Withdrawal symptoms can include anxiety, insomnia, tremors, and in severe cases, seizures. |
Experimental Protocols
Human Clinical Trials (1950s-1960s):
-
Study Design: Double-blind, placebo-controlled, crossover studies would have been the gold standard.
-
Subject Population: Healthy volunteers or patient populations with anxiety or musculoskeletal disorders.
-
Assessment of Sedation and CNS Effects:
-
Subjective Measures: Self-reported drowsiness, dizziness, and feelings of intoxication using rating scales.
-
Objective Measures:
-
Psychomotor Performance Tests: Such as the Digit Symbol Substitution Test (DSST) to assess cognitive function and processing speed.
-
Reaction Time Tests: To measure the speed of response to a stimulus.
-
Tests of Motor Coordination: Including tasks like finger-to-nose testing and assessments of gait and balance.
-
-
-
Assessment of Muscle Relaxation:
-
Electromyography (EMG): To measure muscle electrical activity and assess relaxation.
-
Clinical Assessment: Physician-rated scales of muscle tone and spasticity.
-
-
Adverse Event Monitoring: Systematic collection of all reported adverse events through patient diaries and clinical observation. Vital signs, including blood pressure and heart rate, would have been monitored regularly.
Signaling Pathways and Mechanisms of Action
The precise molecular targets for this compound and phenaglycodol are not definitively established in the available literature. However, their actions as central nervous system depressants suggest a likely interaction with inhibitory neurotransmitter systems, primarily the GABAergic system. Phenaglycodol's pharmacological relationship to meprobamate strongly points towards a mechanism involving the potentiation of GABA-A receptor function.
The following diagram illustrates a generalized mechanism of action for a CNS depressant that enhances GABAergic inhibition.
The following diagram illustrates a hypothetical experimental workflow for comparing the side effect profiles of this compound and phenaglycodol.
References
Validating the Anticonvulsant Potential of 2,2-diethyl-1,3-propanediol: A Comparative Analysis
This guide provides a comparative overview of the anticonvulsant screening results for 2,2-diethyl-1,3-propanediol against established antiepileptic drugs (AEDs): phenytoin, carbamazepine (B1668303), and ethosuximide (B1671622). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, including experimental data and detailed protocols, to evaluate the potential of this compound.
Comparative Anticonvulsant Data
The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) for phenytoin, carbamazepine, and ethosuximide in two standard anticonvulsant screening tests in mice: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is also included as a measure of the therapeutic window.
| Compound | Test | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI) |
| 2,2-diethyl-1,3-propanediol | MES | Data Not Available | Data Not Available | Data Not Available |
| scPTZ | Data Not Available | Data Not Available | Data Not Available | |
| Phenytoin | MES | 8.9 - 19 | 25 - 66.3 | ~1.3 - 7.4 |
| scPTZ | Ineffective | - | - | |
| Carbamazepine | MES | 7 - 26 | 37 - 66.3 | ~1.4 - 9.5 |
| scPTZ | Ineffective | - | - | |
| Ethosuximide | MES | >500 | - | - |
| scPTZ | 130 - 221.7 | >400 | >1.8 |
Note: The reported ED50 and TD50 values can vary between studies due to differences in animal strains, experimental conditions, and endpoint criteria. The ranges presented are compiled from multiple sources to provide a representative overview.
Experimental Protocols
The data presented for the comparator drugs are primarily derived from the following standardized experimental protocols:
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[2][3][4][5]
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Procedure:
-
Animal Model: Typically, adult male mice (e.g., CF-1 or C57BL/6 strains) are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle solution.
-
Time of Peak Effect: The electrical stimulation is applied at the predetermined time of peak effect of the drug.
-
Stimulation: A corneal or auricular electrical stimulus of suprathreshold intensity (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using statistical methods like Probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a primary screening model for identifying anticonvulsants effective against myoclonic and absence seizures.
Objective: To evaluate a compound's ability to elevate the seizure threshold against a chemical convulsant.
Procedure:
-
Animal Model: Adult male mice are commonly used.
-
Drug Administration: The test compound is administered i.p. at various doses, alongside a vehicle control group.
-
Time of Peak Effect: At the time of peak drug effect, pentylenetetrazol (PTZ) is administered subcutaneously at a dose that induces clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions.
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure for a specified duration.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Neurotoxicity (TD50) Assessment
To determine the therapeutic index, the neurotoxicity of the compounds is assessed, often using the rotarod test.
Procedure:
-
Apparatus: A rotating rod apparatus is used.
-
Training: Mice are trained to remain on the rotating rod for a set period.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, the animals are placed on the rotating rod, and their ability to remain on the rod for a predetermined time is recorded.
-
Endpoint: Neurological deficit is indicated by the inability of the animal to remain on the rod for the specified time.
-
Data Analysis: The TD50, the dose at which 50% of the animals exhibit neurotoxicity, is calculated.
Visualizations
The following diagrams illustrate key conceptual frameworks in anticonvulsant drug screening.
Caption: Workflow of preclinical anticonvulsant drug screening.
Caption: Potential anticonvulsant signaling pathways.
References
- 1. Site of action of 2, 2-diethyl-1,3-propanediol (prenderol) on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prenderol and Other 2-Substituted-1,3-Propanediols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prenderol (2,2-diethyl-1,3-propanediol) with other notable 2-substituted-1,3-propanediols, including the clinically significant compounds meprobamate and carisoprodol (B1668446). This document summarizes their pharmacological effects, available quantitative data, and underlying mechanisms of action, supported by experimental protocols and pathway visualizations.
Overview of Pharmacological Properties
This compound and its analogs are a class of compounds recognized for their central nervous system (CNS) depressant effects, primarily manifesting as sedative, anticonvulsant, and muscle relaxant properties.[1] While structurally simple, substitutions at the 2-position of the 1,3-propanediol (B51772) backbone significantly influence their pharmacological profile.
This compound (2,2-diethyl-1,3-propanediol) is a simple alkyl diol that has demonstrated sedative, anticonvulsant, and muscle relaxant effects in early studies.[1] It is structurally related to meprobamate and other alkyl alcohols and diols with similar activities.
Meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) is a carbamate (B1207046) derivative of a 2-substituted-1,3-propanediol and was widely marketed as an anxiolytic (anti-anxiety) medication under trade names like Miltown and Equanil.[2] It also possesses sedative and muscle relaxant properties.
Carisoprodol (sold as Soma) is another carbamate derivative, structurally similar to meprobamate, and is primarily used as a muscle relaxant for acute musculoskeletal pain.[3] Its effects are, in part, mediated by its metabolism to meprobamate.
Comparative Quantitative Data
Direct comparative studies providing quantitative data for this compound alongside meprobamate and carisoprodol are limited in recent literature. The following tables summarize available data from various sources to facilitate a cross-comparison of their potency and toxicity.
Table 1: Comparative Toxicity Data
| Compound | Animal Model | LD50 (Oral) | LD50 (Intraperitoneal) | LD50 (Intravenous) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Meprobamate | Rat | 794 mg/kg[4] | Data Not Available | Data Not Available |
| Carisoprodol | Rat | 1,320 mg/kg | 980 mg/kg | 450 mg/kg |
| Mouse | 2,340 mg/kg | 980 mg/kg | 165 mg/kg |
Table 2: Comparative Anticonvulsant Activity (ED50)
| Compound | Animal Model | Seizure Model | ED50 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Meprobamate | Rat | s.c. PTZ | 66 mg/kg |
| Gerbil | Reflex Epilepsy | 34 mg/kg | |
| Felbamate (for comparison) | Rat | MES | < Neurotoxic Dose |
| Gerbil | Reflex Epilepsy | 63 mg/kg |
Note: MES = Maximal Electroshock Seizure; s.c. PTZ = subcutaneous Pentylenetetrazol. Felbamate is another propanediol (B1597323) dicarbamate with anticonvulsant properties.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Animal Model | Half-life (t1/2) | Time to Peak Concentration (Tmax) | Protein Binding | Metabolism |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Meprobamate | Human | ~10 hours | Data Not Available | 14-24% | Hepatic |
| Carisoprodol | Human | ~2 hours | 1.5 - 1.7 hours | 41-67% | Hepatic (CYP2C19) to meprobamate |
Mechanism of Action: Modulation of GABA-A Receptors
The primary mechanism of action for this compound and related 2-substituted-1,3-propanediols is believed to be the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.
These compounds bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to the observed CNS depressant effects.
Experimental Protocols
Anticonvulsant Activity Assessment
A standard method to assess anticonvulsant activity is the Maximal Electroshock Seizure (MES) Test in rodents.
Protocol:
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizure: 30-60 minutes after drug administration, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered as protection against seizure spread. The ED50 (the dose that protects 50% of the animals) is then calculated.
Muscle Relaxant Activity Assessment
The Rota-rod test is a widely used method to evaluate motor coordination and muscle relaxant effects.
Protocol:
-
Animals: Mice or rats are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm).
-
Drug Administration: The test compound is administered (e.g., i.p.), and a control group receives the vehicle.
-
Testing: At various time points after administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rotating rod.
-
Observation: The time until the animal falls off the rod is recorded (latency).
-
Endpoint: A significant decrease in the latency to fall compared to the control group indicates a muscle relaxant effect.
Structure-Activity Relationship
The pharmacological activity of 2-substituted-1,3-propanediols is highly dependent on the nature of the substituent at the C2 position. The simple dialkyl substitution in this compound confers sedative, anticonvulsant, and muscle relaxant properties. The conversion of the hydroxyl groups to carbamates, as seen in meprobamate and carisoprodol, generally enhances the duration of action and can modify the therapeutic profile, for instance, by increasing anxiolytic effects.
Conclusion
This compound serves as a parent compound for a class of pharmacologically active 2-substituted-1,3-propanediols. While it exhibits CNS depressant effects, its clinical development has been superseded by its carbamate derivatives, meprobamate and carisoprodol, which offer more refined therapeutic profiles. The primary mechanism of action for this class of compounds is the positive allosteric modulation of GABA-A receptors. Further direct comparative studies are warranted to fully elucidate the quantitative differences in potency, efficacy, and safety between this compound and its clinically used analogs.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Bioavailability of oral carisoprodol 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Products of Linalool and Modulation of GABAA Receptors [frontiersin.org]
Independent Verification of Prenderol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to Prenderol (2,2-diethyl-1,3-propanediol), a compound with known sedative, anticonvulsant, and muscle relaxant properties.[1] The primary focus is on the independent verification of its synthesis, offering a comparative analysis of methodologies, supported by available experimental data.
Comparison of Synthetic Methodologies
The synthesis of this compound and other 2,2-disubstituted-1,3-propanediols can be approached through several chemical strategies. Below is a comparison of the most documented method for this compound, the Crossed Cannizzaro Reaction, and a common alternative approach for analogous structures, the reduction of a malonic ester derivative.
| Parameter | Method 1: Crossed Cannizzaro Reaction | Method 2: Reduction of Diethyl 2,2-Diethylmalonate |
| Starting Materials | 2-Ethylbutyraldehyde, Formaldehyde (B43269), Potassium Hydroxide (B78521) | Diethyl malonate, Ethyl bromide, Sodium ethoxide, a reducing agent (e.g., LiAlH4) |
| Reaction Type | Disproportionation (Redox) | Alkylation followed by Reduction |
| Key Intermediates | Hydride transfer from a hemiacetal anion | Diethyl 2,2-diethylmalonate |
| Reported Yield | Data not consistently reported in readily available literature. | High yields are achievable for the reduction of malonic esters to 1,3-diols. For example, hydrogenation of diethyl malonate over certain copper-based catalysts can achieve high conversion and selectivity. |
| Purity | Purification typically involves extraction and recrystallization. Purity is dependent on the efficiency of separation from the corresponding carboxylate salt. | Purification is typically achieved by distillation or chromatography. High purity is generally attainable. |
| Scalability | Potentially scalable, as it is a one-pot reaction. | Multi-step process may present more challenges for large-scale production. |
| Reagent & Safety | Uses strong base (KOH) and formaldehyde, which is a known carcinogen. | Involves flammable solvents (e.g., ethanol, diethyl ether) and highly reactive reducing agents like lithium aluminum hydride, which requires careful handling. |
Experimental Protocols
Method 1: Synthesis of this compound via Crossed Cannizzaro Reaction
This protocol is based on the established synthesis of this compound.[1]
Materials:
-
2-Ethylbutyraldehyde
-
Formaldehyde (37% aqueous solution)
-
Potassium hydroxide (KOH)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, a solution of potassium hydroxide in methanol is prepared.
-
A mixture of 2-ethylbutyraldehyde and formaldehyde is added dropwise to the cooled KOH solution with stirring.
-
The reaction mixture is allowed to stir at room temperature for a specified period.
-
The mixture is then diluted with water and extracted with dichloromethane.
-
The organic layers are combined, washed with saturated sodium bicarbonate solution, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Method 2: Synthesis of 2,2-Diethyl-1,3-Propanediol via Reduction of Diethyl 2,2-Diethylmalonate
This is a representative procedure for the synthesis of a 2,2-disubstituted-1,3-propanediol, an alternative to the direct synthesis of this compound.
Step A: Synthesis of Diethyl 2,2-Diethylmalonate
-
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution.
-
Ethyl bromide is then added, and the mixture is refluxed until the alkylation is complete.
-
The reaction mixture is worked up by removing ethanol, adding water, and extracting with diethyl ether.
-
The organic layer is dried and concentrated, and the product is purified by vacuum distillation.
Step B: Reduction to 2,2-Diethyl-1,3-Propanediol
-
A solution of diethyl 2,2-diethylmalonate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in diethyl ether at a controlled temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the careful successive addition of water and aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude diol.
-
Purification is achieved by vacuum distillation.
Performance Data
The mechanism of action for simple alkyl diols like this compound is believed to involve positive allosteric modulation of the GABA-A receptor. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to the observed central nervous system depressant effects. However, specific binding affinity data (e.g., Ki or IC50 values) for this compound at the GABA-A receptor are not available in the reviewed literature.
Visualizations
Caption: Comparison of synthetic workflows for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Site of action of 2, 2-diethyl-1,3-propanediol (this compound) on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head shaking and nystagmus produced by 2,2-diethyl, 1,3-propanediol (this compound) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untrodden Path: A Review of the Therapeutic Potential of Prenderol and the Apparent Absence of its Analogues
A comprehensive review of existing scientific literature reveals a significant scarcity of research on Prenderol analogues, limiting a comparative analysis of their therapeutic potential. The available data primarily focuses on the parent compound, this compound (2,2-diethyl-1,3-propanediol), with most studies dating back to the mid-20th century. This report summarizes the known characteristics of this compound and highlights the current void in the exploration of its chemical derivatives.
This compound is a simple alkyl diol historically recognized for its sedative, anticonvulsant, and muscle relaxant properties.[1] Structurally, it is closely related to meprobamate, a once-common tranquilizer, and other alkyl alcohols and diols that exhibit similar central nervous system (CNS) depressant effects.[1] Early pharmacological studies identified its site of action within the central nervous system, contributing to its classification as a CNS depressant.[2]
Therapeutic Applications of this compound
The primary therapeutic applications of this compound, as documented in early research, were centered on its ability to induce sedation and control convulsions.[1] Its muscle relaxant effects were also noted, suggesting its potential use in conditions associated with muscle spasticity.[3] However, despite these initial findings, this compound did not achieve widespread or lasting clinical use, and research into its therapeutic potential appears to have waned after the 1960s.
The Apparent Lack of this compound Analogues in Modern Research
A thorough search of contemporary scientific databases yields a conspicuous absence of research on this compound analogues. This suggests that the development of derivatives of this compound has not been a focus of modern drug discovery and development efforts. The reasons for this are not explicitly stated in the available literature but could be attributed to a variety of factors, including:
-
The emergence of more effective and safer therapeutic agents for sedation, epilepsy, and muscle relaxation.
-
A potential for undesirable side effects or a narrow therapeutic index that discouraged further development.
-
A shift in research focus towards different pharmacological targets and mechanisms of action.
Without any available data on this compound analogues, a comparative review as requested is not feasible. There are no alternative compounds within this specific chemical class to compare against, and consequently, no experimental data, protocols, or signaling pathways to analyze or visualize.
Synthesis of this compound
The chemical synthesis of this compound has been described as a crossed Cannizzaro reaction. This process involves the treatment of 2-ethylbutyraldehyde with formaldehyde (B43269) in the presence of potassium hydroxide.
Conclusion
While this compound holds a place in the historical context of CNS depressant research, the exploration of its analogues appears to be a path largely untaken by the scientific community. The lack of available data on such compounds makes it impossible to conduct a comparative review of their therapeutic potential. Future research could potentially revisit this chemical scaffold to explore whether modern medicinal chemistry techniques could yield analogues with improved therapeutic profiles. However, based on the current body of scientific literature, the therapeutic potential of this compound analogues remains an open and uninvestigated question.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Site of action of 2, 2-diethyl-1,3-propanediol (this compound) on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head shaking and nystagmus produced by 2,2-diethyl, 1,3-propanediol (this compound) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide: Prenderol (2,2-diethyl-1,3-propanediol)
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Prenderol (CAS No. 115-76-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks. This compound, also known as 2,2-diethyl-1,3-propanediol, is a solid, crystalline powder that is harmful if swallowed and causes serious eye irritation[1][2][3].
Immediate Safety Information
This compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful[1]. The primary hazards are acute oral toxicity and serious eye irritation[1]. Therefore, preventing ingestion and eye contact is of paramount importance.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
-
After skin contact: Wash off with plenty of water. While prolonged skin contact may cause temporary irritation, it is crucial to remove contaminated clothing and wash the affected area.
-
If inhaled: Move to fresh air. If symptoms persist, seek medical advice.
Operational Plan: Personal Protective Equipment (PPE)
A systematic approach to PPE selection is critical. The following table summarizes the required PPE for handling this compound, based on the potential routes of exposure in a laboratory setting.
Table 1: Required Personal Protective Equipment for this compound
| Protection Type | Required PPE | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is also recommended. | OSHA 29 CFR 1910.133 or EN 166 | To prevent eye contact with this compound dust, which can cause serious irritation. |
| Hand Protection | Appropriate chemical-resistant gloves. | EN 374 | To prevent skin contact. The specific glove material should be chosen based on the supplier's recommendation. |
| Respiratory Protection | N95 (US) or P1/P2 particulate filter respirator (EU). | NIOSH (US) or EN 143/149 (EU) | Required when handling the powder outside of a ventilated enclosure or when dust formation is likely. |
| Body Protection | Laboratory coat. | N/A | To prevent contamination of personal clothing. |
Experimental Protocol: PPE Usage Workflow
Proper donning and doffing of PPE are as important as its selection to prevent cross-contamination.
1. Preparation and Donning:
- Ensure all engineering controls, such as fume hoods or ventilated enclosures, are functioning correctly.
- Wash hands thoroughly.
- Don a clean lab coat.
- Don the N95 or equivalent respirator, ensuring a proper seal.
- Don eye and face protection.
- Don chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
2. Handling this compound:
- Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation.
- Avoid actions that could create dust, such as vigorous scraping or pouring from a height.
- If a spill occurs, follow appropriate cleanup procedures immediately (see Section on Disposal).
3. Doffing and Decontamination:
- Remove gloves first, peeling them off without touching the outside surface with bare skin.
- Remove the lab coat, turning it inside out as it is removed.
- Wash hands thoroughly.
- Remove eye and face protection.
- Remove the respirator.
- Wash hands again.
Disposal Plan: Contaminated PPE and Chemical Waste
Proper disposal is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound-Contaminated Materials
| Waste Type | Disposal Procedure |
| Contaminated Gloves, Wipes, etc. | Place in a sealed, labeled hazardous waste container. |
| Empty this compound Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with institutional guidelines. |
| Spilled this compound | Carefully sweep up the solid material to avoid creating dust. Place in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth; the cloth should also be disposed of as hazardous waste. |
| Unused or Waste this compound | Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations. Do not allow it to enter drains. |
Visual Decision-Making Guide
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
